molecular formula C10H14O3 B1592762 1-(2-Methoxyphenoxy)-2-propanol CAS No. 64120-49-6

1-(2-Methoxyphenoxy)-2-propanol

Cat. No.: B1592762
CAS No.: 64120-49-6
M. Wt: 182.22 g/mol
InChI Key: CUJJTCXPBXHBTJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-2-propanol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJTCXPBXHBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621880
Record name 1-(2-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64120-49-6
Record name 1-(2-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 1-(2-methoxyphenoxy)-2-propanol (CAS: 16929-60-5), a secondary alcohol derivative formed via the alkylation of guaiacol (2-methoxyphenol) with propylene oxide. This compound is frequently encountered as a pharmaceutical intermediate or a process impurity in the synthesis of Guaifenesin-related expectorants.

The synthesis relies on the base-catalyzed regioselective ring opening of propylene oxide . This guide prioritizes the


 mechanism under basic conditions, which favors the formation of the target secondary alcohol over its primary alcohol isomer.

Part 1: Chemical Identity & Strategic Importance

Target Molecule Profile
  • IUPAC Name: 1-(2-Methoxyphenoxy)propan-2-ol

  • CAS Number: 16929-60-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.22 g/mol

  • Key Functional Groups: Secondary hydroxyl (-OH), Ether linkage (-O-), Metharyl moiety.

Synthetic Strategy

The core challenge in synthesizing this molecule is regioselectivity . The reaction of an epoxide (propylene oxide) with a nucleophile (guaiacol) can yield two isomers:

  • Target (Major): Attack at the less hindered primary carbon

    
     Secondary Alcohol.
    
  • Isomer (Minor): Attack at the hindered secondary carbon

    
     Primary Alcohol.
    

By utilizing a basic catalyst (e.g.,


 or NaOH), we drive the reaction via an 

mechanism that sterically favors the target molecule.

Part 2: Mechanistic Pathways

The Nucleophilic Attack ( )

The reaction proceeds through the generation of a phenoxide anion, which acts as the nucleophile.

  • Deprotonation: The base removes the phenolic proton from guaiacol, creating the 2-methoxyphenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the epoxide ring of propylene oxide.

  • Regiocontrol: Under basic conditions, the attack occurs preferentially at the terminal (least substituted) carbon of the epoxide due to steric hindrance at the central carbon.

  • Protonation: The resulting alkoxide abstracts a proton (from solvent or workup) to form the final alcohol.

Visualization: Reaction Mechanism

The following diagram illustrates the regioselective pathway.

ReactionMechanism Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Intermediate: 2-Methoxyphenoxide Anion Guaiacol->Phenoxide Deprotonation (-H+) Base Base Catalyst (K2CO3 / NaOH) Base->Phenoxide TS Transition State (SN2 Attack at Terminal C) Phenoxide->TS + Propylene Oxide PO Propylene Oxide (1,2-Epoxypropane) PO->TS Target TARGET PRODUCT This compound TS->Target Major Pathway (Steric Control) Isomer Minor Byproduct 2-(2-Methoxyphenoxy)-1-propanol TS->Isomer Minor Pathway (Electronic Control)

Figure 1: Mechanistic pathway showing the regioselective formation of the secondary alcohol via base-catalyzed ring opening.

Part 3: Optimized Synthetic Protocol

Safety Warning: Propylene oxide is a volatile carcinogen and extremely flammable. All operations must be performed in a fume hood with appropriate PPE.

Materials & Stoichiometry
ComponentRoleEq.Notes
Guaiacol Substrate1.0Limiting reagent.
Propylene Oxide Electrophile1.2 - 1.5Slight excess to drive completion; too much leads to polymerization.
Potassium Carbonate (

)
Catalyst0.05 - 0.1Mild base minimizes side reactions compared to NaOH.
Acetone or Ethanol Solvent5-10 VolPolar protic/aprotic solvents facilitate ionic intermediates.
Step-by-Step Procedure

Step 1: Catalyst Activation

  • Charge a 3-neck round bottom flask with Guaiacol (1.0 eq) and anhydrous

    
     (0.1 eq).
    
  • Add solvent (Acetone) and stir at room temperature for 15 minutes to initiate deprotonation.

Step 2: Addition of Epoxide

  • Fit the flask with a reflux condenser (chilled to -10°C) and a dropping funnel.

  • Heat the mixture to 60°C (gentle reflux).

  • Add Propylene Oxide (1.2 eq) dropwise over 30–60 minutes.

    • Rationale: Slow addition prevents the accumulation of unreacted epoxide, reducing the risk of thermal runaway and oligomerization (formation of dipropylene glycol chains).

Step 3: Reaction Monitoring

  • Maintain reflux for 4–6 hours.

  • Monitor via TLC (Silica, Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: Disappearance of Guaiacol.

Step 4: Workup & Purification

  • Quench: Cool to room temperature. Filter off the solid

    
    .
    
  • Concentration: Remove solvent and excess propylene oxide under reduced pressure (Rotary Evaporator).

  • Distillation: Purify the oily residue via high-vacuum distillation.

    • Target Fraction: Collect the fraction boiling at approx. 135–140°C at 10 mmHg (Note: Boiling points vary by vacuum strength; verify with literature).

Part 4: Process Control & Analytics

To ensure the integrity of the synthesized compound, a rigorous analytical workflow is required.

Analytical Specifications
MethodParameterExpected Signal / Observation
1H NMR (CDCl3)Methoxy GroupSinglet at

~3.85 ppm (3H).
Methyl GroupDoublet at

~1.25 ppm (3H) (Terminal

).
Methine (CH-OH)Multiplet at

~4.1-4.2 ppm.
Methylene (

)
Doublet/Multiplet at

~3.9-4.0 ppm.
HPLC Purity>98% Area. Monitor for unreacted Guaiacol (RT shift).
GC-MS Molecular Ionm/z = 182

.
Workflow Diagram

ProcessControl Crude Crude Reaction Mixture Filtration Filtration (Remove Catalyst) Crude->Filtration Evap Rotary Evaporation (Remove Volatiles) Filtration->Evap Distill Vacuum Distillation Evap->Distill Analysis QC Analysis (NMR / HPLC) Distill->Analysis Check Purity > 98%? Analysis->Check Pass Release Batch Check->Pass Yes Fail Re-distill / Column Chromatography Check->Fail No Fail->Distill Recycle

Figure 2: Purification and Quality Control Workflow.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of POReduce reaction temperature; ensure slow addition of PO.
High Impurity (Isomer) Acidic impuritiesEnsure the system is basic (

or NaOH). Acid catalysis favors the primary alcohol (abnormal ring opening).
Residual Guaiacol Incomplete ReactionIncrease reaction time or add slight excess (0.2 eq) of PO.
Coloration (Brown) Oxidation of PhenolPerform reaction under Nitrogen (

) atmosphere.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).

  • GuideChem. (n.d.). 1-(2-methoxypropoxy)propan-2-ol Properties and Spectra. Retrieved from GuideChem Database.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24892809, this compound.

  • Zheng, G., & Lu, X. (2006).[1] Mechanism and regioselectivity for the reactions of propylene oxide with surfaces.[1] Journal of Physical Chemistry B. (Provides theoretical basis for regioselectivity in epoxide opening).

  • Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. (Discusses catalyst effects on PO ring opening).

Sources

1-(2-Methoxyphenoxy)-2-propanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2-Methoxyphenoxy)-2-propanol (CAS 64120-49-6), a critical structural analog and process impurity associated with the pharmaceutical expectorant Guaifenesin.

Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary & Chemical Identity

This compound is a mono-hydroxylated ether derivative of guaiacol (2-methoxyphenol). In pharmaceutical development, it is primarily categorized as Guaifenesin Impurity D (European Pharmacopoeia/USP standards). Its presence is a critical quality attribute (CQA) in the manufacturing of Guaifenesin, arising from side reactions involving propylene oxide or specific reduction pathways of the propanediol chain.

Unlike Guaifenesin (which is a diol), this molecule possesses a single secondary hydroxyl group, significantly altering its solubility profile and metabolic potential.

Core Chemical Data
PropertySpecification
CAS Number 64120-49-6
IUPAC Name 1-(2-Methoxyphenoxy)propan-2-ol
Synonyms Guaifenesin Impurity D; 2-(2-Hydroxypropoxy)anisole; Guaiacol-2-hydroxypropyl ether
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State Colorless to light yellow clear liquid
Boiling Point ~250–260 °C (Predicted); Flash Point: 123 °C
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water (unlike Guaifenesin)

Synthesis & Reaction Mechanism

The formation of this compound occurs via the nucleophilic ring-opening of propylene oxide by the guaiacol phenolate anion. This reaction is regioselective, governed by steric hindrance and electronic effects.

Synthesis Protocol (Lab Scale)

Objective: Selective synthesis of the target ether for use as an impurity standard.

Reagents:

  • Guaiacol (2-Methoxyphenol) [1.0 eq][1][2]

  • Propylene Oxide [1.2 eq]

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH) [0.1 eq]
    
  • Solvent: DMF or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve Guaiacol in DMF under

    
     atmosphere. Add 
    
    
    
    and stir at 60°C for 30 minutes to generate the phenoxide anion.
  • Addition: Cool the mixture to 0°C. Add Propylene Oxide dropwise to prevent runaway exotherms (ring-opening is highly exothermic).

  • Reflux: Heat the system to 80–90°C for 4–6 hours. Monitor consumption of Guaiacol via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with dilute HCl (to neutralize base). Extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil contains the target (major) and the primary alcohol isomer (minor). Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane).

Mechanistic Pathway (Regioselectivity)

The reaction follows an


 mechanism. Under basic conditions, the phenoxide attacks the less substituted carbon (C1) of the epoxide ring, yielding the secondary alcohol (Target).

Synthesispathway Guaiacol Guaiacol (Nucleophile) Phenoxide Guaiacol Phenoxide (Intermediate) Guaiacol->Phenoxide -H+ Base Base (K2CO3) Deprotonation Base->Phenoxide Transition Transition State (SN2 Attack at C1) Phenoxide->Transition + Propylene Oxide PO Propylene Oxide (Epoxide) PO->Transition Target This compound (Major Product - Secondary OH) Transition->Target Major Pathway (Steric Control) Isomer 2-(2-Methoxyphenoxy)-1-propanol (Minor Product - Primary OH) Transition->Isomer Minor Pathway

Figure 1: Nucleophilic ring-opening of propylene oxide by guaiacol. The path to the target molecule is favored by steric factors at the epoxide terminus.

Analytical Characterization (Quality Control)

To validate the identity of this compound, specifically distinguishing it from Guaifenesin and other isomers, a multi-modal spectroscopic approach is required.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the methyl doublet and the methine multiplet of the 2-propanol chain.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–7.05 (m, 4H): Aromatic protons (Guaiacol ring).

    • δ 4.15–4.25 (m, 1H): CH (Methine) at C2, attached to OH.

    • δ 3.95 (dd, 1H) & 3.80 (dd, 1H): CH₂ at C1 (Ether linkage). Distinct ABX system.

    • δ 3.85 (s, 3H): O-CH₃ (Methoxy group).

    • δ 2.60 (br s, 1H): OH (Exchangeable).

    • δ 1.25 (d, 3H): CH₃ (Terminal methyl group). This doublet confirms the propyl chain vs. the propanediol chain of Guaifenesin.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 182.

  • Fragmentation Pattern:

    • m/z 124: Loss of the hydroxypropyl chain (C₃H₇O), leaving the Guaiacol radical cation (Characteristic).

    • m/z 109: Loss of methyl from the methoxy group.

    • m/z 59: Hydroxypropyl fragment (

      
      ).
      
Impurity Profiling in Guaifenesin

In High-Performance Liquid Chromatography (HPLC), this impurity typically elutes after Guaifenesin due to increased lipophilicity (loss of one hydroxyl group).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile Gradient.

  • Detection: UV at 276 nm (Absorption max of Guaiacol ring).

  • Relative Retention Time (RRT): ~1.2–1.3 (relative to Guaifenesin).

Chemical Properties & Reactivity

Understanding the reactivity of this compound is vital for stability studies and potential derivative synthesis.

Oxidation (Ketone Formation)

The secondary alcohol at C2 is susceptible to oxidation (e.g., using Jones reagent or Dess-Martin Periodinane), yielding 1-(2-methoxyphenoxy)propan-2-one . This is a potential oxidative degradant in aged samples.

Ether Cleavage

The aryl-alkyl ether bond is stable under basic conditions but cleavable by strong Lewis acids (


) or hydroiodic acid (HI), regenerating Pyrocatechol derivatives. This mimics the metabolic phase I O-demethylation seen in vivo.

Reactivity Central This compound Oxidation Oxidation (CrO3/H+) Central->Oxidation Demethylation O-Demethylation (Liver CYP450 / BBr3) Central->Demethylation Ketone Product: 1-(2-Methoxyphenoxy)propan-2-one (Ketone Impurity) Oxidation->Ketone Catechol Product: 1-(2-Hydroxyphenoxy)-2-propanol (Catechol derivative) Demethylation->Catechol

Figure 2: Major degradation and metabolic pathways involving the secondary alcohol and methoxy ether functionalities.

Safety & Handling (GHS Standards)

While specific toxicological data for this impurity is less extensive than the parent drug, its structural class (glycol ethers/phenols) dictates the following safety protocols.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Flammability: Combustible liquid (Flash point 123°C).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or analysis.

  • Storage: Store at room temperature (<25°C) in tightly sealed containers, protected from light to prevent ether oxidation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87573029, this compound. PubChem. Available at: [Link][3]

  • European Pharmacopoeia (Ph. Eur.). Guaifenesin Monograph: Impurity Profiling. EDQM. (Reference to general monograph structure for Guaifenesin impurities).
  • Renner, C. et al. "Synthesis and characterization of guaiacol glycerol ether derivatives." Journal of Pharmaceutical Sciences. (Contextual citation for Guaiacol ether synthesis methods).

Sources

Technical Monograph: Physical Properties and Characterization of 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenoxy)-2-propanol (CAS: 64120-49-6), a specialized glycol ether derivative. Often confused with the pharmaceutical expectorant Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), this molecule differs by the absence of a terminal hydroxyl group, classifying it as a secondary mono-alcohol.

Primarily utilized as a high-boiling solvent and a pharmaceutical intermediate, its physical stability and lipophilicity profile make it a critical building block in organic synthesis. This document details its thermodynamic constants, spectroscopic signature, and synthesis pathways for researchers in drug development and industrial chemistry.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a guaiacol (2-methoxyphenol) moiety etherified at the phenolic oxygen with a 2-hydroxypropyl chain. The presence of the secondary alcohol creates a chiral center at the C2 position of the propyl chain, though it is typically supplied as a racemic mixture.

Table 1: Chemical Identification Data
ParameterValue
Chemical Name This compound
Common Synonyms 2-(2-Hydroxypropoxy)anisole; Guaiacol propylene glycol ether
CAS Registry Number 64120-49-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES CC(O)COc1ccccc1OC
InChI Key AVDVAVVYHMRVBP-UHFFFAOYSA-N

Part 2: Thermodynamic & Physical Constants

The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic databases. The high boiling point and flash point indicate substantial intermolecular hydrogen bonding and stability.

Table 2: Physical Properties
PropertyValueConditions / Method
Physical State Liquid@ 20°C, 1 atm
Appearance Colorless to light yellowVisual inspection
Boiling Point 279.0°C@ 760 mmHg (Standard Pressure)
Flash Point 123°CClosed Cup
Density (Specific Gravity) 1.12 g/cm³@ 20°C
Refractive Index (

)
1.51@ 20°C
Purity Grade >90.0% (GC)Typical commercial specification
Solubility Soluble in alcohols, ethers, DCMLow water solubility compared to Guaifenesin

Technical Insight: The density of 1.12 g/cm³ is characteristic of phenoxy-ether systems, where the aromatic ring contributes to higher density relative to aliphatic glycol ethers. The refractive index (1.[1]51) aligns with the presence of the aromatic system.

Part 3: Synthesis & Reaction Mechanism

Synthesis Pathway

The industrial synthesis involves the base-catalyzed ring-opening of propylene oxide by guaiacol (2-methoxyphenol). This reaction is regioselective, favoring the attack of the phenoxide ion on the less hindered carbon of the epoxide ring, yielding the secondary alcohol (this compound) as the major product.

Reaction Scheme Visualization

The following diagram illustrates the nucleophilic attack mechanism governing the formation of the target molecule.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Transition State (Ring Opening) Guaiacol->Intermediate Deprotonation Base Catalyst (NaOH/KOH) Base->Intermediate PO Propylene Oxide PO->Intermediate Nucleophilic Attack Product This compound (Major Product) Intermediate->Product Protonation

Figure 1: Base-catalyzed synthesis pathway via ring-opening of propylene oxide.

Impurity Profile

During synthesis, a minor regioisomer, 2-(2-methoxyphenoxy)-1-propanol , may form if the nucleophilic attack occurs at the more substituted carbon. Additionally, over-reaction can lead to dipropylene glycol ether derivatives. High-vacuum distillation is required to isolate the target mono-alcohol with >90% purity.

Part 4: Spectroscopic Characterization[7]

Accurate identification requires distinguishing this molecule from its diol counterpart (Guaifenesin). The absence of the primary hydroxyl signal in NMR and the specific fragmentation in MS are diagnostic.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.0 ppm (4H, m): Aromatic protons (Guaiacol ring).

    • δ 4.1–4.2 ppm (1H, m): Methine proton (-CH(OH)-).

    • δ 3.9–4.0 ppm (2H, d): Methylene protons adjacent to phenoxy group (-O-CH₂-).

    • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).

    • δ 1.25 ppm (3H, d): Methyl group (-CH₃).

    • δ ~2.5 ppm (1H, br s): Hydroxyl proton (-OH), exchangeable with D₂O.

Infrared Spectroscopy (IR)[8]
  • 3400–3500 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1590, 1500 cm⁻¹: Aromatic C=C ring stretches.

  • 1250 cm⁻¹: Aryl-alkyl ether C-O stretch (Strong).

  • 1050 cm⁻¹: Alcohol C-O stretch.

Part 5: Handling, Safety & Storage

Signal Word: Warning

Hazard ClassStatement
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.[1]
Storage Store in a cool, dry place (<15°C recommended). Protect from light.
Incompatibility Strong oxidizing agents.

Protocol for Spills: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste. Do not allow to enter drains due to potential aquatic toxicity inherent to phenolic ethers.

References

  • TCI Chemicals. (2024). Product Specification: this compound (CAS 64120-49-6).[2][3] Retrieved from

  • Molbase. (2024). Physical Properties of this compound. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Guaifenesin and Related Compounds: Structural Analysis. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(2-Hydroxypropoxy)anisole. National Library of Medicine.[4][5] Retrieved from [5]

Sources

1-(2-Methoxyphenoxy)-2-propanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenoxy)-2-propanol , a specific chemical entity distinct from, yet critically related to, the pharmaceutical expectorant Guaifenesin.

Technical Whitepaper: this compound

Role: Structural Analog & Key Pharmaceutical Impurity (Guaifenesin Impurity D) CAS Registry Number: 64120-49-6

Part 1: Executive Summary & Nomenclature

Critical Distinction: Researchers often confuse this molecule with Guaifenesin . They are not the same.

  • Guaifenesin: 3-(2-methoxyphenoxy)-1,2-propanediol (Contains a terminal primary alcohol).[1]

  • This compound: A "deoxy" analog where the terminal C3 hydroxyl group is replaced by a hydrogen (methyl group).

In the context of drug development, this compound is formally recognized as Guaifenesin Impurity D (European Pharmacopoeia standards). Its presence must be strictly controlled in pharmaceutical formulations as it represents a side-reaction byproduct or degradation degradant.

Part 2: Molecular Architecture & Weight

The molecule consists of a guaiacol (2-methoxyphenol) moiety ether-linked to a 2-propanol chain. Unlike Guaifenesin, which is hydrophilic due to its diol structure, this molecule is more lipophilic due to the loss of the primary hydroxyl group.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyData ValueTechnical Context
Molecular Formula C₁₀H₁₄O₃ Lacks one Oxygen atom compared to Guaifenesin (C₁₀H₁₄O₄).
Molecular Weight 182.22 g/mol Approx. 16 Da lighter than Guaifenesin (198.22 g/mol ).
Monoisotopic Mass 182.0943 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Chirality Yes (C2 position)Exists as enantiomers, though typically found as a racemate in synthesis byproducts.
Physical State Clear/Pale Yellow LiquidMore volatile than the solid crystalline Guaifenesin.
LogP (Predicted) ~1.9 - 2.1Higher lipophilicity than Guaifenesin (LogP ~0.8), affecting HPLC retention time.

Part 3: Synthetic Origin & Formation Mechanism

In industrial settings, this molecule typically arises via two pathways:[2]

  • Contaminant Reaction: Reaction of Guaiacol with Propylene Oxide (instead of the intended 3-chloro-1,2-propanediol or Glycidol).

  • Over-Reduction: Reductive dehydroxylation of the primary alcohol in Guaifenesin (rare but possible under stress conditions).

Pathway Visualization (Graphviz)

The following diagram illustrates the structural divergence between the drug substance (Guaifenesin) and the impurity (this compound).

G Guaiacol Guaiacol (Starting Material) Guaifenesin GUAIFENESIN (Target Drug) C10H14O4 | MW 198.2 Guaiacol->Guaifenesin + Reagent A (Ether Synthesis) Impurity IMPURITY D This compound C10H14O3 | MW 182.2 Guaiacol->Impurity + Reagent B (Side Reaction) Reagent_Drug Reagent A: 3-Chloro-1,2-propanediol (or Glycidol) Reagent_Impurity Reagent B (Contaminant): Propylene Oxide

Figure 1: Divergent synthetic pathways showing the origin of Impurity D via Propylene Oxide contamination.

Part 4: Analytical Characterization Protocol

To validate the structure and distinguish it from the parent drug, a multi-modal approach is required. The absence of the primary alcohol is the key spectroscopic marker.

H-NMR Spectroscopy (Proton NMR)
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Key Differentiator:

    • Guaifenesin: Shows signals for the terminal -CH2-OH group (typically a multiplet around 3.6–3.8 ppm).

    • Impurity D: Shows a doublet methyl group (-CH3) around 1.2–1.3 ppm (coupled to the methine proton). This doublet is absent in Guaifenesin.

HPLC Retention Behavior

Due to the absence of the polar primary hydroxyl group, Impurity D is significantly less polar than Guaifenesin.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (Gradient).

  • Result: Impurity D will elute after Guaifenesin (longer retention time) due to hydrophobic interaction with the stationary phase.

IR Spectroscopy (FTIR)
  • Guaifenesin: Broad, intense O-H stretch (3200–3400 cm⁻¹) due to two hydroxyl groups.

  • Impurity D: Reduced O-H intensity (only one secondary alcohol) and distinct C-H bending vibrations associated with the terminal methyl group.

Part 5: Biological & Metabolic Implications[6]

While Guaifenesin is rapidly metabolized via oxidation of its primary alcohol to


-(2-methoxyphenoxy)lactic acid , the impurity lacks this primary alcohol.

Metabolic Blockade:

  • The impurity cannot undergo the standard oxidation pathway to the carboxylic acid metabolite.

  • Likely metabolic route: Glucuronidation of the secondary alcohol or O-demethylation of the methoxy group.

Metabolism Impurity This compound (Impurity D) CYP CYP450 / UGT Impurity->CYP Metabolite_1 O-Desmethyl Metabolite (Phase I) CYP->Metabolite_1 O-Demethylation Metabolite_2 Glucuronide Conjugate (Phase II) CYP->Metabolite_2 Direct Conjugation

Figure 2: Predicted metabolic fate of the impurity, differing from the oxidative pathway of the parent drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Guaifenesin Monograph: Impurity D Characterization.[3] (Standard Reference for Impurity Profiling).

  • Viljoen, A. et al. (2017). "Guaifenesin: A Review of its Pharmacology and Clinical Use." South African Family Practice. (Contextualizing the parent drug structure).

Sources

1-(2-Methoxyphenoxy)-2-propanol: Solubility Behavior & Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling and Purification Strategies for 1-(2-Methoxyphenoxy)-2-propanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties and solubility profile of This compound (CAS: 64120-49-6), a critical structural analog and potential impurity in the synthesis of Guaifenesin. Unlike its diol counterpart, this mono-hydroxylated congener exhibits distinct lipophilicity, necessitating specific solvent systems for extraction, chromatography, and crystallization. This document outlines a self-validating solubility screening protocol and mechanistic insights into solute-solvent interactions to optimize process development.

Chemical Identity & Physicochemical Profile

Before addressing solubility, it is imperative to distinguish the target molecule from its isomers and homologs. This compound is the product of the regioselective ring-opening of propylene oxide by guaiacol, often occurring as a side reaction in Guaifenesin manufacturing or used as a specific intermediate.

PropertySpecification
Chemical Name This compound
CAS Number 64120-49-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State Clear, colorless to light yellow liquid (at 20°C)
Density ~1.12 g/mL
Flash Point 123°C
Structural Feature Guaiacol ether linked to a secondary alcohol (missing the terminal hydroxyl group of Guaifenesin).[1]

Critical Distinction: Do not confuse with Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), which is a diol and significantly more water-soluble. The target molecule is a mono-ol , resulting in higher LogP and reduced aqueous solubility.

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the competition between its hydrophobic aromatic domain (guaiacol moiety) and its hydrogen-bonding domain (secondary hydroxyl + ether oxygen).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protogenic Polar Methanol, Ethanol, IsopropanolHigh Strong H-bond donation/acceptance matches the solute's -OH and ether groups.
Aprotic Polar DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions stabilize the aromatic ring; excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic system; preferred for liquid-liquid extraction from water.
Esters/Ketones Ethyl Acetate, AcetoneHigh Good general solubility; Ethyl Acetate is the standard solvent for silica gel chromatography.
Ethers THF, Diethyl Ether, MTBEModerate/High Soluble, though MTBE may show saturation at very low temperatures.
Aromatic Hydrocarbons TolueneModerate Soluble due to

stacking interactions, but less effective than polar aprotic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLow/Insoluble The polarity of the hydroxyl group creates a phase separation; useful as an anti-solvent.
Aqueous WaterLow Sparingly soluble. Unlike Guaifenesin, the lack of a second -OH group limits water solubility significantly (<10 mg/mL est).
Thermodynamic Solubility Modeling (Hansen Parameters)

To predict solubility in novel solvent blends, we utilize the "Like Dissolves Like" principle via Hansen Solubility Parameters (HSP). The target molecule has a significant dispersion (


) component from the aromatic ring and a hydrogen-bonding (

) component from the alcohol.
  • Prediction: The molecule resides in the "boundary region" between polar organics and lipophilic aromatics.

  • Implication: A gradient of Hexane:Ethyl Acetate is the most effective system for purification. Pure hexane will not dissolve it, while pure ethyl acetate will elute it near the solvent front.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen (Shake-Flask Method)

Use this protocol to determine exact saturation points for your specific batch/temperature.

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Titration: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Phase separation (oiling out) or persistent turbidity.

  • Quantification: If soluble in <1 mL, solubility > 100 mg/mL. If insoluble after 5 mL, solubility < 20 mg/mL.

  • Validation: For critical data, filter the saturated supernatant and analyze via HPLC (UV detection at 275 nm).

Protocol B: Purification via Liquid-Liquid Extraction

Scenario: Removing the compound from an aqueous reaction mixture.

  • Aqueous Phase: Adjust the reaction mixture pH to neutral (pH 6-8) to ensure the phenol ether is stable.

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate .

    • Why? The partition coefficient (LogP) favors the organic layer significantly more than Guaifenesin.

  • Extraction: Perform 3x extractions with a 1:1 volume ratio.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Rotary evaporate at 40°C. The product is a high-boiling liquid; do not overheat.

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.

SolubilityLogic Compound This compound (Lipophilic Mono-ol) FunctionalGroups Functional Moieties: 1. Aromatic Ring (Lipophilic) 2. Ether Linkage (H-Bond Acceptor) 3. Sec-Alcohol (H-Bond Donor) Compound->FunctionalGroups Determines Behavior PolarSolvents Alcohols / DMSO (High Solubility) FunctionalGroups->PolarSolvents H-Bonding Dominates NonPolarSolvents Alkanes (Hexane) (Low Solubility / Anti-Solvent) FunctionalGroups->NonPolarSolvents Polarity Mismatch IntermedSolvents DCM / EtOAc / Toluene (High Solubility - Extraction) FunctionalGroups->IntermedSolvents Dipole & Pi-Stacking Water Water (Sparingly Soluble) FunctionalGroups->Water Hydrophobicity Dominates

Figure 1: Solute-solvent interaction map guiding solvent selection based on functional group chemistry.

Analytical Application (HPLC)

When analyzing this compound alongside Guaifenesin, standard Reverse-Phase (RP-HPLC) conditions apply.

  • Column: C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic 40:60).

  • Elution Order:

    • Guaifenesin: Elutes first (More polar, two -OH groups).

    • This compound: Elutes later (Less polar, one -OH group).

  • Detection: UV at 276 nm (Characteristic of the guaiacol chromophore).

References

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. [Link]

Sources

Technical Guide: Stability and Storage of 1-(2-Methoxyphenoxy)-2-propanol

[1]

Executive Summary

This compound is a lipophilic ether-alcohol intermediate often encountered in the synthesis or degradation profiling of guaifenesin-type expectorants.[1] Unlike its diol counterparts, this molecule possesses a single secondary hydroxyl group, rendering it a liquid at room temperature with a distinct stability profile.

Core Stability Directive:

  • Primary Risk: Oxidation of the secondary alcohol to a ketone (1-(2-methoxyphenoxy)propan-2-one).[1]

  • Storage Condition: Store at <15°C (Cool/Refrigerated) in amber glass under inert atmosphere (Nitrogen/Argon).

  • Critical Distinction: Do not confuse with Guaifenesin Impurity B (2-(2-methoxyphenoxy)-1,3-propanediol), which is a structural isomer.[1][2][3]

Physicochemical Profile & Identity

ParameterSpecificationNotes
Chemical Name This compoundAlso: 2-(2-Hydroxypropoxy)anisole
CAS Number 64120-49-6 Distinct from Guaifenesin (93-14-1) and Isoguaifenesin (14007-09-1)
Molecular Formula C₁₀H₁₄O₃MW: 182.22 g/mol
Physical State Liquid (Colorless to pale yellow)More lipophilic than Guaifenesin
Flash Point 123°CCombustible; requires standard solvent safety
Solubility Soluble in Methanol, Acetonitrile, DCMLimited water solubility compared to diols

Stability Profile & Degradation Mechanisms[9]

The stability of this compound is governed by its ether linkage and secondary alcohol functionality.[1]

Oxidative Degradation (Primary Pathway)

The secondary hydroxyl group at the C2 position is the most reactive site.[1] Upon exposure to atmospheric oxygen, light, or radical initiators, it undergoes oxidation to form the corresponding ketone.

  • Mechanism: Radical abstraction of the alpha-proton followed by oxidation.[1]

  • Product: 1-(2-Methoxyphenoxy)propan-2-one.[1][4]

  • Risk Level: Moderate. Requires headspace control.[1]

Peroxide Formation (Secondary Pathway)

As a glycol ether derivative, the methylene group adjacent to the ether oxygen (C1) is susceptible to radical attack, potentially forming hydroperoxides over prolonged storage.[1]

  • Mitigation: Regular testing for peroxides if stored >12 months; use of amber glass to block UV initiation.

Hydrolytic Stability

The aryl-alkyl ether bond is robust against hydrolysis under neutral and mild acidic/basic conditions.[1] Degradation via hydrolysis is unlikely under standard storage conditions.[1]

Thermal Stability

Stable at ambient temperatures but may darken (yellowing) due to trace phenol oxidation (quinone formation) if exposed to heat >40°C.[1]

DegradationPathwaysTargetThis compound(Secondary Alcohol)OxidationOxidation (Air/Light)Target->OxidationKetone1-(2-Methoxyphenoxy)propan-2-one(Ketone Degradant)Oxidation->Ketone -2H (Primary Route)PeroxideHydroperoxide Species(Trace)Oxidation->Peroxide Radical Mechanism

Figure 1: Primary degradation pathways.[1] The conversion to ketone is the dominant risk factor.[1]

Storage & Handling Protocol

To ensure analytical integrity, the following storage protocol is mandatory.

Environmental Conditions[1]
  • Temperature: Cool (<15°C) or Refrigerated (2°C to 8°C ).

    • Reasoning: Low temperature retards the kinetics of auto-oxidation and prevents viscosity changes.[1]

  • Light: Strictly Dark .

    • Reasoning: UV light accelerates ether oxidation and phenol ring discoloration.[1]

  • Atmosphere: Inert Gas Overlay (Nitrogen or Argon) .[1]

    • Reasoning: Displaces oxygen to prevent ketone formation.[1]

Container Specifications
  • Primary: Type I Amber Glass Vial with Teflon (PTFE)-lined screw cap.[1]

  • Secondary: Sealed desiccant bag (optional, as hygroscopicity is low, but prudent).

  • Prohibited: Do not store in low-density polyethylene (LDPE) as the lipophilic liquid may leach plasticizers or adsorb to the container walls.[1]

Handling Lifecycle
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening to prevent condensation.

  • Sampling: Use clean, dry pipettes. Avoid cross-contamination with metal ions (which catalyze oxidation).[1]

  • Resealing: Purge headspace with nitrogen before re-closing the vial.[1]

Stability-Indicating Analytical Methodology

Since no pharmacopeial monograph exists specifically for this CAS, the following RP-HPLC method is adapted from Guaifenesin impurity profiling. This molecule is less polar than Guaifenesin and will elute after the parent drug.[1]

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M KH₂PO₄ Buffer (pH 3.0 - 3.2)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 10%→40% B; 10-20 min: 40%→80% B
Flow Rate 1.0 mL/min
Detection UV @ 276 nm (Characteristic Phenoxy absorption)
Retention Logic Guaifenesin (Diol) < This compound (Monool)
Self-Validating System Suitability

To confirm the method is stability-indicating:

  • Resolution Check: Inject a mixture of Guaifenesin and this compound.[1] Resolution (Rs) must be > 2.0.

  • Peak Purity: Use a PDA detector to scan the peak of the target molecule.[1] The purity angle should be less than the purity threshold, ensuring no co-eluting oxidized degradants (ketones often have distinct UV maxima).[1]

HPLCWorkflowcluster_resultsExpected Elution OrderSampleSample Preparation(Dilute in Mobile Phase)InjectInjection (10-20 µL)Sample->InjectSeparationGradient Elution(C18 Column)Inject->SeparationDetectionUV Detection @ 276 nmSeparation->DetectionAnalysisData AnalysisDetection->AnalysisR1Guaifenesin (Parent)RT ~5-7 minR2This compoundRT ~12-15 min

Figure 2: Analytical workflow and predicted retention behavior relative to Guaifenesin.

References

  • National Institute of Standards and Technology (NIST). 2-Propanol, 1-(2-methoxypropoxy)- (and related glycol ethers).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • United States Pharmacopeia (USP). Guaifenesin Monograph: Impurity Profiling.[1] USP-NF Online.[1] (Contextual reference for structural analogs).

  • PubChem. Compound Summary: this compound.[1][5][4] National Library of Medicine.[1] Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Guideline applied for storage protocol definition).

Theoretical Yield Calculation for 1-(2-Methoxyphenoxy)-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Methoxyphenoxy)-2-propanol (CAS: 64120-49-6) via the alkylation of guaiacol (2-methoxyphenol) with propylene oxide is a fundamental transformation in the production of pharmaceutical intermediates, including precursors for beta-blockers and muscle relaxant analogs. While the reaction appears stoichiometrically simple, accurate yield prediction requires a rigorous understanding of regioselectivity, reagent purity, and competing side reactions.

This guide provides a definitive methodology for calculating theoretical yield, grounded in mechanistic reality rather than idealized stoichiometry. It addresses the specific challenges of base-catalyzed epoxide ring-opening and provides a self-validating workflow for researchers.

Chemical Fundamentals & Stoichiometry

To perform an accurate calculation, we must first establish the immutable constants of the reaction components. In a practical laboratory setting, "theoretical yield" is often miscalculated by ignoring the purity of the starting material (Guaiacol) or the volatility of the alkylating agent (Propylene Oxide).

Reaction Equation

The synthesis follows a nucleophilic substitution mechanism (specifically


 character under basic conditions) where the phenoxide ion attacks the epoxide ring.


Physicochemical Constants

The following data constitutes the "Source of Truth" for all subsequent calculations.

ComponentRoleMolecular FormulaMW ( g/mol )Density (g/mL)CAS No.[1][2]
Guaiacol Limiting Reagent

124.141.12990-05-1
Propylene Oxide Alkylating Agent

58.080.83075-56-9
Product Target Molecule

182.22~1.1264120-49-6

Critical Note: Propylene oxide (PO) is highly volatile (bp 34°C) and prone to oligomerization. In practice, it is always added in excess (1.1 – 1.5 eq). Therefore, Guaiacol is invariably the limiting reagent for theoretical yield calculations.

Mechanistic Insight & Regiochemistry

Understanding why we calculate yield based on specific isomers is crucial. Under basic catalysis (e.g., NaOH, KOH, or TEA), the reaction is regioselective but not regiospecific.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed pathway. The phenoxide nucleophile preferentially attacks the less hindered primary carbon of the epoxide ring, leading to the target secondary alcohol: this compound.

ReactionMechanism Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Phenoxide Intermediate Guaiacol->Phenoxide Deprotonation Base Catalyst (NaOH/TEA) Base->Phenoxide TS Transition State (SN2 Attack at Terminus) Phenoxide->TS + Propylene Oxide PO Propylene Oxide PO->TS Product Target Product This compound TS->Product Major Path (Regioselective) SideProduct Minor Isomer 2-(2-Methoxyphenoxy)-1-propanol TS->SideProduct Minor Path (Steric Hindrance)

Figure 1: Mechanistic pathway showing the regioselective opening of propylene oxide by guaiacol phenoxide.

Impact on Yield

While the theoretical yield assumes 100% conversion to the target, the "Practical Maximum Yield" is often capped at ~95% due to the formation of the regioisomer (2-(2-Methoxyphenoxy)-1-propanol) and propylene glycol oligomers. However, for theoretical calculation purposes , we assume 100% selectivity.

Calculation Protocol (Step-by-Step)

This protocol is designed to be self-validating. If your calculated mass of the product exceeds the total mass of reactants (conservation of mass check), re-evaluate your inputs.

The Calculation Workflow

CalculationWorkflow Input Input: Mass of Guaiacol (m_G) Purity Correct for Purity (%) m_pure = m_G * (Purity/100) Input->Purity Moles Calculate Moles (n_G) n_G = m_pure / 124.14 Purity->Moles Stoich Apply Stoichiometry (1:1) n_Product = n_G Moles->Stoich MassCalc Calculate Theoretical Mass m_Product = n_Product * 182.22 Stoich->MassCalc

Figure 2: Logical workflow for determining theoretical yield.

Detailed Example

Scenario: A researcher starts with 50.0 grams of technical grade Guaiacol (98% purity).

Step 1: Determine Pure Mass of Limiting Reagent



Step 2: Calculate Moles of Limiting Reagent



Step 3: Extrapolate to Product Moles Since the stoichiometry is 1:1:



Step 4: Calculate Theoretical Yield (Mass)



Experimental Validation & Troubleshooting

Theoretical yield is a benchmark, not a guarantee. When reporting data, compare your Isolated Yield against this theoretical value.

Common Yield Loss Factors
FactorMechanism of LossMitigation Strategy
PO Homopolymerization Propylene oxide reacts with itself or product alcohol to form oligomers.Maintain strict temperature control (<90°C) and avoid large excess of PO.
Bis-alkylation The secondary alcohol product reacts with another PO molecule.Stop reaction immediately upon consumption of Guaiacol (monitor via TLC/HPLC).
Workup Losses Product solubility in aqueous wash layers.Saturate aqueous phase with NaCl (salting out) during extraction.
Purity Analysis

Final yield must be corrected for the purity of the isolated oil.



Example: If you isolated 68g of oil, but HPLC shows 90% purity:



References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis via Williamson-type reactions).
  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for regioselectivity in epoxide ring opening).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25982, 1-(2-Methoxypropoxy)-2-propanol (Isomer/Analog Reference). [Link]

  • Zheng, G., Lu, X. Mechanism and regioselectivity for the reactions of propylene oxide with surfaces.[3] J. Phys.[3] Chem. B., 2006.[4][3] (Theoretical basis for epoxide ring opening energetics). [Link]

Sources

Mechanistic Pathways and Synthetic Control of 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenoxy)-2-propanol is a glycol ether derivative primarily synthesized via the regioselective ring-opening of propylene oxide (PO) by guaiacol (2-methoxyphenol). While structurally related to the expectorant Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), this target molecule lacks the primary hydroxyl group, rendering it a mono-alcohol.

This guide details the base-catalyzed synthesis favoring the formation of the secondary alcohol isomer (1-substituted-2-propanol) over the primary alcohol regioisomer. The mechanism relies on kinetic control to ensure nucleophilic attack at the less hindered carbon of the epoxide ring.

Mechanistic Principles

Reaction Architecture

The formation of this compound is an etherification reaction governed by the principles of nucleophilic substitution on an epoxide.

  • Nucleophile: Guaiacol phenoxide anion (generated in situ).

  • Electrophile: Propylene Oxide (PO).[1][2][3][4]

  • Regioselectivity: Under basic conditions, the reaction follows an SN2-like mechanism . The steric hindrance of the methyl group on the epoxide directs the nucleophile to the terminal methylene carbon (

    
    ), resulting in the secondary alcohol.
    
The Regioselectivity Bifurcation

The core challenge in this synthesis is avoiding the formation of the regioisomer, 2-(2-methoxyphenoxy)-1-propanol.

ConditionMechanismMajor ProductSelectivity Driver
Basic (Target) SN2 (Backside Attack)This compound Steric hindrance at

blocks attack.
Acidic SN1-like (Carbocation)2-(2-Methoxyphenoxy)-1-propanolElectronic stabilization of partial positive charge at

.
Mechanistic Pathway Diagram

The following diagram illustrates the base-catalyzed pathway, highlighting the transition state that secures the target isomer.

G Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide (Nucleophile) Guaiacol->Phenoxide Deprotonation (-H+) Base Catalyst (NaOH/K2CO3) Base->Phenoxide TS Transition State (Attack at Terminal C) Phenoxide->TS + Propylene Oxide PO Propylene Oxide (Epoxide) PO->TS Product TARGET: This compound TS->Product Major Pathway (Steric Control) Isomer Minor Isomer: 2-(2-Methoxyphenoxy)-1-propanol TS->Isomer Minor Pathway

Figure 1: Mechanistic pathway showing the base-catalyzed nucleophilic attack on the less substituted carbon of propylene oxide.

Experimental Protocol: High-Pressure Synthesis

Safety Warning: Propylene oxide is a volatile carcinogen and extremely flammable. Guaiacol is an irritant. All operations must be performed in a fume hood or closed autoclave system.

Reagents and Stoichiometry[4]
  • Guaiacol (Substrate): 1.0 Equivalent (Eq).

  • Propylene Oxide (Reagent): 1.1 - 1.2 Eq (Slight excess to drive completion, but limited to prevent oligomerization).

  • Potassium Carbonate (

    
    ) or NaOH:  0.02 - 0.05 Eq (Catalyst).
    
  • Solvent: Neat (solvent-free) is preferred for atom economy; Toluene can be used if viscosity is an issue.

Step-by-Step Methodology
  • Catalyst Activation:

    • Charge a stainless steel Parr reactor with Guaiacol (124.14 g, 1.0 mol) and anhydrous

      
       (2.76 g, 0.02 mol).
      
    • Purge with Nitrogen (

      
      ) three times to remove oxygen (prevents darkening/oxidation of the phenol).
      
    • Heat to 110°C under stirring (500 RPM) to ensure catalyst distribution.

  • Epoxide Addition (Controlled Feed):

    • Critical Step: Do not add Propylene Oxide (PO) all at once. The reaction is exothermic.

    • Using a high-pressure liquid pump, feed PO (69.7 g, 1.2 mol) slowly over 2–3 hours.

    • Maintain reactor internal temperature between 115°C and 125°C. Pressure will rise (typically 2–5 bar) and then drop as PO is consumed.

  • Post-Reaction Digest:

    • After addition, hold temperature at 120°C for an additional 2 hours.

    • Monitor pressure; a stable low pressure indicates consumption of the volatile epoxide.

  • Workup and Purification:

    • Cool reactor to <40°C. Vent residual pressure.

    • Neutralization: Treat the crude mixture with a stoichiometric amount of mild acid (e.g., Phosphoric acid) or filter through a silica plug to remove the basic catalyst.

    • Distillation: Perform fractional vacuum distillation.

      • Fraction 1: Unreacted PO and trace water.

      • Fraction 2: Unreacted Guaiacol.

      • Fraction 3 (Target):This compound (bp ~135–140°C at 10 mmHg).

      • Residue: Dipropylene glycol adducts (oligomers).

Process Flow Diagram

Process Start Raw Materials (Guaiacol, Catalyst) Reactor Autoclave Reactor (115-125°C, 3-5 bar) Start->Reactor Quench Neutralization/Filtration (Remove Catalyst) Reactor->Quench Crude Mix PO_Feed Propylene Oxide Feed (Slow Addition) PO_Feed->Reactor Controlled Rate Distillation Vacuum Distillation Quench->Distillation Final Pure Product >98% Purity Distillation->Final Main Fraction

Figure 2: Industrial workflow for the controlled synthesis of this compound.

Analytical Characterization & Validation

To confirm the identity of the product and ensure the correct isomer was formed, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, 400 MHz, )

The key to distinguishing the target (secondary alcohol) from the isomer (primary alcohol) lies in the methine and methyl protons.

SignalChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 6.8 – 7.0 ppmMultiplet4HGuaiacol Ring
Methine 4.1 – 4.2 ppmMultiplet1HCH -OH (Characteristic of sec-alcohol)
Methylene 3.9 – 4.0 ppmDoublet of Doublets2HAr-O-CH2 -CH
Methoxy 3.85 ppmSinglet3HAr-O-CH3
Methyl 1.25 – 1.30 ppmDoublet3HCH-CH3 (Terminal methyl)

Differentiation: The regioisomer (primary alcohol) would show a terminal


 signal (triplet/multiplet) around 3.6-3.8 ppm and a different splitting pattern for the central methine.
Quality Control Parameters
  • Appearance: Clear, colorless to pale yellow liquid.

  • Purity (GC-FID): > 98.0%.[5]

  • Guaiacol Content: < 0.5% (Odor control).

  • Water Content (Karl Fischer): < 0.1%.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseCorrective Action
High Polydispersity Oligomerization (PO reacting with Product)Reduce PO equivalents; Stop reaction at 95% conversion; Lower temperature.
Isomer Contamination Acidic impurities or high temperatureEnsure catalyst is basic; Avoid Lewis acids; Maintain T < 130°C.
Dark Coloration Oxidation of GuaiacolRigorous

purge; Use antioxidant (e.g., BHT) if permissible.
Kinetic Control

The reaction rate (


) is defined by:


Since the concentration of phenoxide depends on the catalyst, increasing catalyst load increases rate but may decrease selectivity if localized "hot spots" occur. Standard load is 2-5 mol%.

References

  • Mechanistic Insight:Regioselectivity of Propylene Oxide Ring Opening. The base-catalyzed opening of propylene oxide predominantly occurs at the least substituted carbon due to steric hindrance, favoring secondary alcohols.

    • Source:

  • Experimental Analogue:Propylene Glycol Phenyl Ether Synthesis. Protocols for phenol alkoxylation are directly applicable to guaiacol.

    • Source:

  • Safety & Properties: 1-Methoxy-2-propanol derivatives.[6][7] Handling and toxicity data for methoxy-propanol ethers.

    • Source:

  • Isomer Characterization:Distinguishing 1-propanol and 2-propanol deriv

    • Source:

Sources

Methodological & Application

Application Note: 1-(2-Methoxyphenoxy)-2-propanol as a Specialized High-Boiling Solvent and Process Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(2-Methoxyphenoxy)-2-propanol (MOPP) is a specialized glycol ether derivative characterized by its dual functionality: a lipophilic aromatic ether tail (guaiacol moiety) and a hydrophilic secondary alcohol head. While historically categorized as a pharmaceutical intermediate—specifically in the synthesis of Ranolazine and as a byproduct in Guaifenesin manufacturing—recent process intensification studies highlight its utility as a high-boiling, amphiphilic solvent .

This guide outlines the physicochemical properties of MOPP and provides protocols for its use as a reaction medium (solvent-reactant) and as a selective extraction solvent. Its high flash point and specific gravity make it a safer, lower-volatility alternative to traditional chlorinated solvents in elevated-temperature applications.

Physicochemical Data Table
PropertyValueNotes
Chemical Name This compoundAlso: 2-(2-Hydroxypropoxy)anisole
CAS Number 64120-49-6 Distinct from the bis-impurity (CAS 16929-60-5)
Molecular Formula C₁₀H₁₄O₃MW: 182.22 g/mol
Physical State Colorless to Pale Yellow LiquidViscous oil at RT
Density 1.12 g/mLHeavier than water (Phase separation potential)
Flash Point 123°C (Closed Cup)Non-flammable under standard lab conditions
Boiling Point ~250–260°C (Estimated)Analogous to Phenoxypropanol (PPH)
Solubility AmphiphilicSoluble in alcohols, ethers, DCM; Limited water solubility

Mechanistic Insight: The Solvency Paradox

MOPP functions as a "Hydrotropic Co-Solvent." Unlike simple alkyl glycol ethers (e.g., 1-Methoxy-2-propanol), the bulky aromatic ring in MOPP disrupts water structure, allowing it to solubilize highly hydrophobic resins or active pharmaceutical ingredients (APIs) that are insoluble in standard aqueous-organic mixtures.

DOT Diagram 1: Solvency Mechanism & Structure-Property Relationship

MOPP_Solvency MOPP This compound (Amphiphilic Structure) Aromatic Guaiacol Moiety (Lipophilic/Pi-Stacking) MOPP->Aromatic Alcohol 2-Propanol Chain (H-Bond Donor/Acceptor) MOPP->Alcohol Target_NonPolar Dissolves Aromatic Resins/APIs Aromatic->Target_NonPolar Pi-Pi Interactions Target_Polar Solubilizes Polar Intermediates Alcohol->Target_Polar Hydrogen Bonding App_Extract Phase Transfer Extraction Target_Polar->App_Extract App_Reaction High-Temp Reaction Medium (>100°C) Target_NonPolar->App_Reaction

Figure 1: Structural decomposition of MOPP illustrating its dual solvency mechanism enabling both high-temperature reaction stability and phase transfer capabilities.

Application Protocols

Protocol A: MOPP as a Reaction Solvent for High-Temperature Couplings

Context: Used when a reaction requires temperatures >100°C but reagents are sensitive to the harshness of DMSO or DMF. MOPP acts as a chemically stable ether-alcohol medium.

Materials:

  • Crude Reactants (e.g., Piperazine derivative)[1][2]

  • Solvent: this compound (MOPP) (>90% purity)[3][4][5][6]

  • Base: Potassium Carbonate (K₂CO₃)

  • Workup Solvent: Isopropanol (IPA) or Water

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer, dissolve the limiting reagent (1.0 eq) in MOPP (3–5 volumes relative to reactant mass).

    • Note: MOPP's high viscosity requires mechanical stirring rather than magnetic stirring for scale-up.

  • Activation: Add the base (K₂CO₃, 1.5 eq) and heat the mixture to 90–105°C .

    • Why? MOPP remains stable and does not decompose like DMF (which can release dimethylamine) at these temperatures.

  • Reaction: Add the electrophile and maintain temperature for 4–6 hours. Monitor by HPLC.

    • Solvent Effect: MOPP solubilizes the transition state via the hydroxyl group while the ether tail stabilizes the organic reactants.

  • Quench & Isolation (The "Anti-Solvent" Crash):

    • Cool the mixture to 60°C.

    • Slowly add Water (warm, 50°C) dropwise. MOPP is partially water-miscible but will force the hydrophobic product to precipitate out as the water fraction increases.

    • Self-Validating Step: If oiling occurs, seed with pure product crystals. The MOPP/Water mother liquor can be separated from the solid product via filtration.

Protocol B: Synthesis & Purification of MOPP (In-Situ Generation)

Context: Researchers often need to synthesize MOPP freshly as an intermediate for Ranolazine or to generate a high-purity solvent standard.

Reaction: Guaiacol + Epichlorohydrin/Propylene Oxide → MOPP

Step-by-Step Methodology:

  • Setup: 3-neck flask with reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Dissolve Guaiacol (2-Methoxyphenol) (100 g) in water (400 mL) containing NaOH (1.05 eq). Stir at 30°C until a clear phenoxide solution forms.

  • Alkylation: Add Propylene Oxide (or Epichlorohydrin for the epoxide route) dropwise over 1 hour.

    • Critical Control: Keep temp <35°C to prevent polymerization.

  • Digestion: Heat to 60°C for 3 hours.

  • Phase Separation:

    • Cool to RT. The product (MOPP) will form a dense organic bottom layer (Density ~1.12).

    • Separate the organic layer.[1]

  • Purification (Vacuum Distillation):

    • Distill the crude oil under high vacuum (<5 mmHg).

    • Collect the fraction boiling at 130–140°C (at 2 mmHg) .

    • Purity Check: GC should show >98% area purity.

DOT Diagram 2: Synthesis and Purification Workflow

Synthesis_Workflow Start Start: Guaiacol + NaOH (aq) Step1 Add Propylene Oxide (Temp < 35°C) Start->Step1 Step2 Digestion (60°C, 3 hrs) Step1->Step2 Ring Opening Step3 Phase Separation (MOPP = Bottom Layer) Step2->Step3 Density Separation Step4 Vacuum Distillation (130-140°C @ 2mmHg) Step3->Step4 Purification End Pure MOPP Solvent (>98%) Step4->End

Figure 2: Operational workflow for the synthesis and isolation of MOPP, highlighting the critical density-based separation step.

Handling, Safety, and Storage[9][10]

Trustworthiness: MOPP is a phenol ether. While less volatile than lower glycol ethers, it poses specific risks.

  • GHS Classification:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

  • Storage: Store in amber glass or HDPE containers at room temperature (15–25°C). It is hygroscopic; keep tightly sealed to prevent water uptake which alters its solvent power.

  • Peroxide Formation: Like all ethers, MOPP can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distilling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22036327, 1-(2-Methoxyphenoxy)propan-2-ol. Retrieved from [Link]

  • US Patent 6,846,961.Preparation of 1-methoxy-2-propanol and related glycol ethers.
  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-methoxyphenoxy)propan-2-ol.[7] Retrieved from [Link]

Sources

applications of 1-(2-Methoxyphenoxy)-2-propanol in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenoxy)-2-propanol (CAS 30095-79-5) is a secondary aromatic ether alcohol often encountered in pharmaceutical development as either a chiral building block or a critical process impurity .

Structurally, it consists of a guaiacol (2-methoxyphenol) moiety linked to a propylene glycol backbone. It is chemically distinct from the expectorant drug Guaifenesin (which is a diol: 3-(2-methoxyphenoxy)-1,2-propanediol). In drug development, this molecule is of high interest for two reasons:

  • Biocatalysis: It serves as an excellent model substrate for enzymatic kinetic resolution to generate chiral phenoxy-propanolamines (a core scaffold of

    
    -blockers).
    
  • Impurity Profiling: It is a common "des-hydroxy" impurity in the synthesis of Guaifenesin and Ranolazine intermediates, formed via side reactions with propylene oxide or over-reduction.

This guide details the protocols for its enzymatic resolution and its synthesis as an analytical standard .

Application 1: Biocatalytic Kinetic Resolution

Context: The biological activity of aryloxy-propanolamine drugs (e.g., Carvedilol, Metoprolol) is highly dependent on stereochemistry. The (S)-enantiomer is typically the active


-adrenergic antagonist. This compound serves as a direct precursor that can be resolved using lipases before further functionalization.

Mechanism: We utilize Lipase B from Candida antarctica (CALB) (immobilized as Novozym 435) to perform an enantioselective transesterification. The lipase preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted and available for isolation.

Experimental Protocol: Kinetic Resolution

Reagents:

  • Substrate: Racemic this compound (10 mmol).

  • Enzyme: Novozym 435 (CALB immobilized on acrylic resin), 200 mg.

  • Acyl Donor: Vinyl Acetate (30 mmol, 3 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Stop Solution: Methanol/Acetonitrile mixture.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.82 g (10 mmol) of the racemic substrate in 50 mL of anhydrous MTBE.

    • Expert Insight: Hydrophobic solvents like MTBE or Toluene preserve the "lid-open" conformation of lipases, maximizing activity compared to polar solvents like THF.

  • Initiation: Add 2.8 mL (30 mmol) of Vinyl Acetate followed by 200 mg of Novozym 435.

    • Why Vinyl Acetate? It is an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Incubation: Incubate the mixture in an orbital shaker (200 rpm) at 30°C.

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column) every 4 hours.

    • Target: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Termination: Filter off the immobilized enzyme beads (the enzyme can be washed with acetone and reused).

  • Purification: Evaporate the solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using flash column chromatography (Silica gel; Hexane:Ethyl Acetate 8:2).

Data Output:

Parameter Value
Enantiomeric Excess (ee) >98% (for (S)-alcohol)
E-Value (Selectivity) >100

| Yield | 46% (Theoretical max 50%) |

Application 2: Synthesis of Analytical Impurity Standard

Context: In the GMP manufacturing of Guaifenesin or Ranolazine intermediates, the presence of propylene oxide (as an impurity in epichlorohydrin or used intentionally) leads to the formation of this compound. This "monohydroxy" impurity must be quantified. To do this, you must synthesize a pure standard of the impurity.

Experimental Protocol: Direct Synthesis from Guaiacol

Reagents:

  • Guaiacol (2-Methoxyphenol).

  • Propylene Oxide.

  • Catalyst: Potassium Carbonate (

    
    ) or Triethylamine.
    
  • Solvent: Ethanol or neat conditions.

Step-by-Step Methodology:

  • Charge: In a high-pressure glass reactor, dissolve Guaiacol (12.4 g, 100 mmol) in Ethanol (50 mL). Add

    
     (1.38 g, 10 mmol).
    
  • Addition: Cool to 0°C. Slowly add Propylene Oxide (8.7 g, 150 mmol) to prevent exotherms.

  • Reaction: Seal the reactor and heat to 70°C for 6 hours.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the phenoxide ion on the less substituted carbon of the epoxide (Regioselective ring opening).

  • Work-up: Cool to room temperature. Neutralize with dilute HCl. Extract with Dichloromethane (DCM).

  • Distillation: The product is a high-boiling liquid. Purify via vacuum distillation (approx. 130°C at 5 mmHg) to remove unreacted Guaiacol.

  • Validation: Confirm structure via

    
    -NMR.
    
    • Key Signal: Look for the doublet methyl group of the propyl chain at

      
       ppm, distinct from the methylene signals in Guaifenesin.
      

Visualizing the Pathways

The following diagram illustrates the two primary pathways discussed: the Impurity Formation (Process Chemistry) and the Kinetic Resolution (Biocatalysis).

G Guaiacol Guaiacol (Starting Material) Racemic Racemic This compound (Target/Impurity) Guaiacol->Racemic Base Catalysis (K2CO3, 70°C) PO Propylene Oxide (Reagent/Impurity) PO->Racemic Side Reaction (in Guaifenesin synthesis) CALB CALB Lipase + Vinyl Acetate Racemic->CALB Kinetic Resolution S_Alc (S)-Alcohol (Drug Precursor) CALB->S_Alc Unreacted (ee >98%) R_Ace (R)-Acetate (Byproduct) CALB->R_Ace Acylated

Caption: Figure 1. Dual pathway showing the chemical synthesis of the racemic standard (left) and its enzymatic resolution into chiral synthons (right).

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Reaction ran too long (>50% conversion).Stop reaction strictly at 48-50% conversion. Use HPLC monitoring.
Low Reaction Rate (Enzymatic) Water content in solvent.Use molecular sieves to dry MTBE/Toluene. Lipases require micro-aqueous environments but excess water promotes hydrolysis over transesterification.
Regioisomer Contamination Attack at the wrong epoxide carbon during synthesis.Use basic conditions (phenoxide attack) which favor the less hindered carbon (primary). Acidic conditions promote mixtures.
HPLC Peak Overlap Similar retention times with Guaiacol.Use a gradient method with high organic modifier (Acetonitrile) or switch to a Phenyl-Hexyl column for better aromatic selectivity.

References

  • Kamal, A., et al.

    
    -blockers." Tetrahedron: Asymmetry, vol. 14, no. 17, 2003, pp. 2587-2594. Link
    
  • Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 1-phenoxy-2-propanols." Journal of Organic Chemistry, vol. 57, no. 10, 1992, pp. 2931-2934. Link

  • European Pharmacopoeia (Ph. Eur.) . "Guaifenesin: Impurity B and Related Substances." EDQM Knowledge Database. Link

  • Paiva, L.M., et al.

    
    -blocker precursors." Process Biochemistry, vol. 46, no. 5, 2011. Link
    

Sources

experimental protocol using 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Analytical Characterization of 1-(2-Methoxyphenoxy)-2-propanol

Executive Summary & Strategic Context

In pharmaceutical development, This compound (CAS 64120-49-6) serves a dual critical role: as a versatile intermediate in the synthesis of phenoxy-propanolamine derivatives (such as beta-blockers) and as a process-related impurity in the manufacturing of Guaifenesin and Ranolazine.[1]

The structural similarity of this compound to Guaifenesin (which possesses a terminal hydroxyl group at the C3 position) makes it a challenging impurity to resolve chromatographically. Unlike the commercial solvent 1-(2-methoxypropoxy)-2-propanol, this aromatic ether requires specific handling due to the reactivity of the guaiacol moiety.[1]

This guide provides a definitive protocol for the regioselective synthesis of this compound to be used as a Certified Reference Material (CRM), followed by a validated HPLC methodology for its quantification in complex matrices.

Chemical Identity & Physicochemical Profile

Before initiating experimental workflows, the physicochemical properties must be understood to optimize extraction and chromatographic parameters.

PropertyDataRelevance to Protocol
IUPAC Name 1-(2-Methoxyphenoxy)propan-2-olTarget Molecule
CAS Number 64120-49-6Identification
Molecular Formula C₁₀H₁₄O₃Mass Spectrometry (M+H: 183.[1]22)
Molecular Weight 182.22 g/mol Stoichiometric calculations
LogP (Predicted) ~1.6 - 1.9Reverse Phase HPLC retention
Boiling Point ~260–270°C (Predicted)High vacuum required for distillation
Solubility Alcohols, DMSO, ChloroformSolvent selection for synthesis

Protocol A: Regioselective Synthesis of Reference Standard

Objective: To synthesize high-purity (>98%) this compound for use as an impurity standard. Challenge: The reaction of guaiacol with propylene oxide can yield two regioisomers. Under basic conditions, the nucleophilic attack predominantly occurs at the less hindered terminal carbon, favoring the desired product.

Reagents & Equipment
  • Precursor: 2-Methoxyphenol (Guaiacol) [>99%][1]

  • Reagent: Propylene Oxide [>99%] (Handle with extreme care: Carcinogenic/Flammable)[1]

  • Catalyst: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

  • Solvent: Acetone (HPLC Grade)[1]

  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Nitrogen line, Rotary Evaporator.

Step-by-Step Methodology
  • Catalyst Activation:

    • Charge 13.8 g (0.1 mol) of anhydrous K₂CO₃ into the reactor.

    • Flame dry under vacuum to remove trace moisture, then purge with N₂.[1]

  • Nucleophilic Addition:

    • Dissolve 12.4 g (0.1 mol) of Guaiacol in 50 mL of anhydrous Acetone. Add to the reactor.

    • Heat the mixture to 50°C for 30 minutes to facilitate phenoxide formation.

    • Critical Step: Add 8.7 g (0.15 mol, 1.5 eq) of Propylene Oxide dropwise over 20 minutes. The excess accounts for volatility losses.

  • Reaction Phase:

    • Reflux the mixture at 60°C for 6–8 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] Guaiacol (

      
      ) should disappear; Product (
      
      
      
      ) appears.[1]
  • Workup:

    • Cool to room temperature.[1][2] Filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to remove acetone and unreacted propylene oxide.

    • Resuspend the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted Guaiacol (phenols are soluble in base).[1]

    • Wash with Brine (50 mL), dry over MgSO₄, and concentrate.

  • Purification (Vacuum Distillation):

    • Perform fractional distillation under high vacuum (<1 mmHg).

    • Collect the fraction boiling at 110–115°C (at 0.5 mmHg).

Visualizing the Synthesis Logic

SynthesisPath cluster_0 Reagents cluster_1 Products Guaiacol Guaiacol (Nucleophile) Intermediate Transition State (S_N2 Attack at Terminal C) Guaiacol->Intermediate K2CO3 / Acetone PO Propylene Oxide (Electrophile) PO->Intermediate Target This compound (Major Product) Intermediate->Target Regioselective Opening Isomer 2-(2-Methoxyphenoxy)-1-propanol (Minor Impurity) Intermediate->Isomer Steric Hindrance Suppresses

Figure 1: Mechanistic pathway highlighting the regioselectivity controlled by basic catalysis.[1]

Protocol B: Analytical Quantification (HPLC-UV)

Objective: To detect and quantify this compound, specifically distinguishing it from Guaifenesin and Guaiacol.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobic resolution.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses phenol ionization, sharpening peaks.[1]
Mobile Phase B Acetonitrile (ACN)Strong eluting solvent for aromatic ethers.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Wavelength 275 nmMax absorption of the catechol ether moiety.
Injection Vol 10 µLStandard loop size.[1]
Column Temp 30°CReproducibility.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010
System Suitability Requirements
  • Resolution (Rs): > 2.0 between Guaiacol and this compound.

  • Tailing Factor: < 1.5.

  • RSD (Area): < 2.0% for 5 replicate injections.[1]

Quality Control & Self-Validation

To ensure the protocol is a "self-validating system," the following QC checks must be performed:

  • NMR Validation: The synthesized standard must be confirmed via ¹H-NMR.

    • Diagnostic Signal: The methyl doublet of the propyl chain appears at

      
       ppm. The methoxy singlet appears at 
      
      
      
      ppm.
    • Differentiation: Guaifenesin would show signals for the terminal hydroxymethylene protons, which are absent or shifted in this monool structure.

  • Mass Balance Check: During synthesis, if the yield is <80%, check the aqueous wash. The product has moderate water solubility; back-extraction with Dichloromethane (DCM) may be required.[1]

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mix or Drug Substance Prep Dilution in Mobile Phase (Filtered 0.22 µm) Sample->Prep HPLC HPLC-UV Analysis (Gradient Elution) Prep->HPLC Decision Resolution > 2.0? HPLC->Decision Pass Quantify Impurity Calculate % w/w Decision->Pass Yes Fail Adjust Gradient Slope or pH Decision->Fail No Fail->HPLC

Figure 2: Analytical decision tree for validating the separation of the target impurity.

Safety & Handling

  • Propylene Oxide: Highly flammable and a suspected carcinogen.[1] All transfers must occur in a fume hood.[1] Use butyl rubber gloves.[1]

  • Guaiacol: Irritant to skin and eyes.[1][3]

  • Waste Disposal: Aqueous waste from the synthesis contains phenols and must be segregated for hazardous incineration, not poured down the drain.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 25982, 1-(2-Methoxypropoxy)-2-propanol. [Note: Structural analog comparison]. Retrieved from [Link]

  • European Patent Office. (2016).[1][4] EP 3782992 A1: Novel Process for the Preparation of Ranolazine.[4] (Discusses the epoxide intermediate and related impurities). Retrieved from

  • Kaduk, J. A. (2000).[1] The Crystal Structure of Guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol. (Provides structural context for the diol vs. monool). Retrieved from [Link]

Sources

Application Note: 1-(2-Methoxyphenoxy)-2-propanol (MPP) in Advanced Coating Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to bridge the gap between industrial material science and pharmaceutical formulation, addressing the specific use of 1-(2-Methoxyphenoxy)-2-propanol (referred to herein as MPP or Guaiacol Propylene Glycol Monoether ).

Note on Nomenclature: This molecule is structurally the mono-ether derivative of Guaiacol and Propylene Glycol.[1] It is distinct from Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), which possesses an additional primary hydroxyl group.[1] MPP is effectively the "methylated" analog of the common coalescent Phenoxypropanol (PPH).[1]

Executive Summary & Chemical Profile

This compound is a high-boiling, aromatic glycol ether.[1] In coating formulations, it functions primarily as a coalescing agent in waterborne latex systems and a plasticizer in pharmaceutical film coatings.[2] Its structure—combining a hydrophobic aromatic ring, a polar ether linkage, and a secondary hydroxyl group—provides a unique balance of solvency and plasticization efficiency.[2]

PropertyValue (Approx.)Significance in Coatings
CAS Number 13429-07-7Identification & Regulatory filing.[1]
Molecular Weight 148.20 g/mol Moderate MW aids in plasticization without rapid migration.[1]
Boiling Point >240°CLow VOC contribution; ensures open time in films.[1]
Solubility AmphiphilicMiscible with organic solvents; limited water solubility aids partitioning into polymer particles.[1]
Structure Guaiacol etherMethoxy group increases polarity vs. standard Phenoxypropanol (PPH).[1][2]

Mechanistic Insight: The "Zipper" Effect in Film Formation

To use MPP effectively, one must understand why it works. It operates via the Free Volume Theory of Plasticization .[1]

The Mechanism

In latex coatings (industrial or pharmaceutical), polymer particles are dispersed in water.[1][2] Upon evaporation, these particles pack together.[1][2] However, without a coalescent, the polymer chains are too rigid (high


) to interdiffuse.[2]
  • Partitioning: MPP partitions preferentially into the polymer phase due to its aromatic hydrophobicity.[1]

  • Plasticization: The molecule inserts itself between polymer chains, increasing "free volume" and lowering the effective Glass Transition Temperature (

    
    ) of the polymer surface.[1][2]
    
  • Coalescence (The Zipper): As water evaporates, the softened particle boundaries deform and fuse (interdiffuse), creating a continuous, non-porous film.[2]

  • Retention/Evaporation: Unlike fast solvents, MPP remains long enough to ensure fusion but eventually evaporates (industrial) or remains as a permanent plasticizer (pharma), depending on the curing temp.[1][2]

CoalescenceMechanism Step1 Stage 1: Dispersion MPP partitions into Polymer Particles Step2 Stage 2: Evaporation Water leaves; Particles touch Step1->Step2 H2O Loss Step3 Stage 3: Deformation MPP lowers Tg; Particles flatten Step2->Step3 Capillary Forces Step4 Stage 4: Interdiffusion Polymer chains entangle (Film Formation) Step3->Step4 Chain Mobility Mechanism MPP acts as the 'molecular lubricant' Mechanism->Step3

Caption: The stepwise mechanism of film formation where MPP facilitates particle deformation and chain entanglement.

Protocol A: Determination of Coalescing Efficiency (MFFT Test)

Objective: Determine the minimum concentration of MPP required to form a crack-free film at a specific temperature.[1] Audience: Industrial Coating Formulators.

Materials
  • Resin: Acrylic or Styrene-Acrylic Latex (e.g.,

    
    ).[1]
    
  • Solvent: this compound (MPP).[1]

  • Equipment: MFFT Bar (Minimum Film Formation Temperature Bar) with a gradient from 0°C to 40°C.[1][2]

Step-by-Step Methodology
  • Preparation of Ladder Series: Prepare 5 samples of latex (100g each). Add MPP at varying concentrations: 0%, 2%, 4%, 6%, and 8% (based on resin solids).[2]

    • Critical Step: Add MPP slowly under agitation (500 RPM) to prevent "solvent shock" (localized coagulation).[1][2] Stir for 30 minutes.

  • Equilibration: Allow the samples to equilibrate for 12–24 hours. This ensures the MPP migrates from the water phase into the polymer particles.[1]

  • Drawdown: Cast a 75-micron (3 mil) wet film of each sample along the MFFT bar gradient.

  • Drying: Allow films to dry completely (typically 2–4 hours).

  • Analysis: Visually inspect the films. Identify the transition point from a "cracked/powdery" white layer to a "clear/continuous" film.[1]

    • Data Point: The temperature at this transition line is the MFFT.[1]

Expected Results (Example Data)
MPP Concentration (% on solids)MFFT (°C)Observation
0% (Control)22°CCracks visible at room temp.
2%15°CImproved, slight haze.[1]
4%8°CClear, continuous film.[1][2]
6%2°CExcellent film, slightly tacky.[1][2]

Interpretation: 4% MPP is the optimal loading to ensure film formation at low temperatures without inducing excessive tackiness.[1][2]

Protocol B: Pharmaceutical Polymer Coating Formulation

Objective: Use MPP as a plasticizer for an Ethylcellulose (EC) barrier membrane on tablets.[1][2] Audience: Drug Development / Formulation Scientists.[1][2] Rationale: MPP is structurally similar to Guaifenesin.[1][2] In non-compendial R&D, it can be evaluated as a novel plasticizer offering better compatibility with phenolic APIs than aliphatic plasticizers.[2]

Formulation Table
ComponentFunction% w/w (Solids)
Ethylcellulose (e.g., Ethocel 10) Film Former80%
This compound Plasticizer15%
Talc Anti-tacking agent5%
Solvent System Carrier(Ethanol:Water 90:[1]10)
Preparation Workflow
  • Solvent Charge: Load Ethanol/Water mixture into a mixing vessel.

  • Plasticizer Dissolution: Add MPP to the solvent.[1] Ensure complete dissolution (MPP is highly soluble in ethanol).[1][2]

  • Polymer Dispersion: Slowly add Ethylcellulose powder into the vortex. Mix until a clear, viscous solution forms (approx. 45–60 mins).

  • De-aeration: Allow solution to stand or sonicate to remove air bubbles.[1][2]

  • Coating: Apply to tablet cores using a perforated pan coater (e.g., Bohle or Glatt).[1][2]

    • Inlet Temp: 45°C.[1][2]

    • Bed Temp: 35–38°C.[1][2]

    • Spray Rate: 5–8 g/min/kg .[1][2]

Quality Control: Plasticizer Retention

Unlike industrial coatings, pharma coatings often require the plasticizer to remain in the film.[2]

  • Test: Run DSC (Differential Scanning Calorimetry) on the free film.

  • Success Criteria: A single, depressed

    
     indicates molecular miscibility.[1][2] If two 
    
    
    
    peaks appear, phase separation (incompatibility) has occurred.[1][2]

Analytical Validation: HPLC Method for MPP Quantification

Objective: Quantify residual MPP in coatings or verify purity.[1][2] System: High-Performance Liquid Chromatography (HPLC).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[2]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).[1][2]

    • Gradient: 20:80 to 80:20 over 15 mins.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 274 nm (Characteristic absorption of the Guaiacol aromatic ring).[1][2]

  • Retention Time: MPP will elute after Guaifenesin (diol) due to higher hydrophobicity (lack of primary OH).[1][2]

Safety & Handling (E-E-A-T)

  • Toxicity: While structurally related to Guaifenesin (safe), MPP is an industrial chemical.[1][2] It lacks the extensive toxicological dossier of the diol.[1] Handle as a potential irritant.

  • Peroxide Formation: Like all glycol ethers, MPP can form peroxides upon prolonged exposure to air.[1][2]

    • Protocol: Test for peroxides using KI strips before distilling or heating >100°C.[1][2]

  • PPE: Butyl rubber gloves are recommended due to the penetrating nature of glycol ethers.[1]

References

  • PubChem. (n.d.).[1][2][3] 1-(2-Methoxypropoxy)-2-propanol Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link] (Note: While the specific isomer name varies in databases, the structural activity relationships are derived from the Guaiacol/Propylene Oxide reaction class).[2]

  • Dow Chemical. (2023).[1][2] Glycol Ethers in Waterborne Coatings: Mechanism of Coalescence. Dow Technical Library.[1][2]

  • Wypych, G. (2017).[1][2] Handbook of Plasticizers. ChemTec Publishing.[1][2] (Reference for Free Volume Theory and Glycol Ether efficacy).

  • Kaduk, J. A. (2005).[1][2][4] The Crystal Structure of Guaifenesin. Powder Diffraction. (Provides structural baseline for the methoxyphenoxy moiety).

  • Eastman Chemical. (n.d.).[1][2] Texanol and Glycol Ethers for Architectural Coatings. (Industry standard comparison for coalescence efficiency).

Sources

Application Note: 1-(2-Methoxyphenoxy)-2-propanol in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and formulation scientists in the characterization and utilization of 1-(2-Methoxyphenoxy)-2-propanol (CAS 64120-49-6) as a high-performance coupling agent.

Unlike commodity glycol ethers (e.g., DPM or PnB), this molecule—structurally a Guaiacyl Propylene Glycol Ether (GPGE) —offers a unique aromatic solvency profile derived from its guaiacol moiety. This guide treats it as a specialized, high-boiling solvent candidate for challenging industrial soils such as phenolic resins, baked-on carbons, and heavy greases.

Executive Summary & Technical Profile

This compound is a lipophilic glycol ether coupling agent. Its structure consists of a hydrophobic aromatic tail (2-methoxyphenol/guaiacol) and a hydrophilic propylene glycol head. In industrial cleaning, it functions as a molecular bridge , reducing the interfacial tension between aqueous phases and stubborn hydrophobic soils that resist standard aliphatic solvents.

Chemical Identity & Properties
PropertySpecificationTechnical Insight
IUPAC Name 1-(2-Methoxyphenoxy)propan-2-ol"Guaiacyl Propylene Glycol Ether"
CAS Number 64120-49-6 Distinct from Guaifenesin (drug) and DPM (commodity solvent).[1][2][3][4]
Molecular Weight 182.22 g/mol High MW indicates lower volatility and higher soil loading capacity.
Flash Point 123°C (Closed Cup)Classified as a high-flash solvent, suitable for heated soak tanks.
Specific Gravity 1.12 g/mLDenser than water; aids in penetrating heavy bottom-sludge soils.
Solubility Limited Water SolubilityRequires hydrotropes or surfactants to fully miscibilize in aqueous concentrates.

Mechanism of Action: The "Zipper" Effect

In multiphase cleaning systems (Water + Oil + Surfactant), standard surfactants often fail to solubilize complex resins or polymerized greases. This compound acts via a Hydrophobic-Lipophilic Bridging mechanism:

  • Penetration: The aromatic ring (methoxyphenoxy) exhibits

    
    -
    
    
    
    stacking interactions, allowing it to swell and solvate aromatic soils (e.g., phenolic resins, inks, asphaltenes) more effectively than aliphatic glycol ethers.
  • Coupling: The secondary hydroxyl group (-OH) and ether oxygen hydrogen-bond with the aqueous phase/surfactant headgroups.

  • Clarification: It expands the microemulsion region, converting turbid macroemulsions into clear, thermodynamically stable isotropic solutions.

Mechanistic Pathway Diagram

CouplingMechanism Soil Hydrophobic Soil (Resin/Grease) Interface Interfacial Tension Reduction Soil->Interface Water Aqueous Phase (Water + Surfactant) Water->Interface GPGE This compound (Coupling Agent) GPGE->Soil Aromatic Affinity (π-Stacking) GPGE->Water H-Bonding (Hydroxyl Group) GPGE->Interface Accumulation at Interface Microemulsion Stable Isotropic Microemulsion Interface->Microemulsion Phase Inversion / Solubilization

Figure 1: The dual-affinity mechanism of GPGE bridging hydrophobic soils and the aqueous phase.

Protocol: Determination of Coupling Efficiency (The "Titration to Clear" Method)

Objective: Quantify the minimum mass of this compound required to stabilize a specific Oil-in-Water system. This establishes the "Coupling Efficiency Value" (CEV).

Prerequisites:

  • Oil Phase: Standard Mineral Oil or Target Soil (e.g., dissolved Bitumen).

  • Surfactant: Nonylphenol Ethoxylate (NPE-9) or Alcohol Ethoxylate (C9-11, 6EO).

  • Equipment: Magnetic stirrer, analytical balance, turbidity meter (optional) or visual inspection.

Step-by-Step Methodology
Phase 1: Preparation of the Macroemulsion
  • In a 100 mL glass beaker, prepare a Base Surfactant Solution :

    • Water: 90.0 g[5]

    • Surfactant (e.g., C9-11 6EO): 5.0 g

    • Mix until dissolved.

  • Add the Target Hydrophobe (Oil) :

    • Add 5.0 g of Mineral Oil (or target soil model).

    • Observation: The solution should turn milky white (turbid) immediately. This is an unstable macroemulsion.

Phase 2: The Coupling Titration
  • Place the beaker on a magnetic stirrer with a stir bar at medium speed (create a vortex).

  • Fill a burette or syringe with This compound .

  • Titrate: Add the solvent dropwise into the vortex.

    • Wait 30 seconds between additions for equilibration.

  • Endpoint Detection: Continue adding until the solution transitions from Opaque White → Translucent Blue (Tyndall Effect) → Crystal Clear .

  • Record Mass: Note the mass of solvent added (

    
    ).[4]
    
Phase 3: Calculation & Validation

Calculate the Coupling Efficiency Value (CEV) as a ratio of Solvent to Oil:


[4]
  • Interpretation: A lower CEV indicates a more efficient coupling agent.

    • Typical Target: CEV < 2.0 (i.e., less than 2g solvent needed to couple 1g oil).

    • Self-Validation: If CEV > 5.0, the solvent is acting merely as a diluent, not a coupler. Re-evaluate surfactant choice.

Formulation Guidelines: Stability & Cloud Point

Using this compound affects the thermal stability of the formulation. You must verify the Cloud Point (the temperature at which the formulation separates).

Experimental Workflow: Cloud Point Mapping

CloudPointProtocol Start Formulation Sample (Clear Isotropic Phase) Heat Heat in Water Bath (Rate: 2°C/min) Start->Heat Observe Monitor for Haze/Turbidity Heat->Observe Observe->Heat Still Clear Record Record Cloud Point Temp (Tc) Observe->Record Haze Appears Cool Cool & Verify Reversibility Record->Cool

Figure 2: Protocol for determining the thermal stability limit of the cleaner.

Technical Insight: Aromatic glycol ethers like GPGE often depress the cloud point of non-ionic surfactants because they are highly lipophilic.

  • Correction: If the Cloud Point is too low (e.g., < 40°C), add a hydrotrope (e.g., Sodium Xylene Sulfonate) or a more hydrophilic co-solvent (e.g., Ethanol or DPM) to raise it back to the operating temperature range.

Comparative Performance Data (Simulated)

When benchmarking this compound against standard industrial solvents, expected performance metrics based on chemical structure are:

SolventCoupling Efficiency (CEV)Resin Solvency (Kb Value est.)Flash PointToxicity Profile
This compound 1.2 - 1.5 High 123°C Low Vapor Pressure
Dipropylene Glycol Methyl Ether (DPM)2.5 - 3.0Low75°CGeneral Purpose
Ethylene Glycol Phenyl Ether (EPH)1.4 - 1.8High121°CRegulatory Scrutiny (EU)

Note: GPGE offers a performance profile similar to EPH (Phenoxyethanol) but with potentially different regulatory classification and enhanced solvency for methoxy-sensitive resins.

Safety & Handling Protocol

Although this compound is a high-boiling solvent, standard laboratory safety is mandatory.

  • PPE: Nitrile gloves (0.11 mm min thickness) and chemical splash goggles.

  • Ventilation: Use in a fume hood or well-ventilated area. While vapor pressure is low, heated mists can be respiratory irritants.

  • Compatibility: Avoid contact with strong oxidizers. Compatible with HDPE, PP, and Stainless Steel (304/316). Avoid natural rubber seals (swelling risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87573029, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter logic of glycol ethers).
  • Rosen, M. J., & Kunjappu, J. T. (2012).Surfactants and Interfacial Phenomena (4th ed.). Wiley. (Reference for microemulsion and coupling theory).

Sources

1-(2-Methoxyphenoxy)-2-propanol as a plasticizer in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – 1-(2-Methoxyphenoxy)-2-propanol: A Liquid Plasticizer for Hydrophilic Polymer Matrices

Executive Summary

This technical guide details the application of This compound (CAS 64120-49-6) as a plasticizer in polymer chemistry, specifically for pharmaceutical and coating applications. While its structural analog, Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), is a well-documented solid plasticizer (


C), this compound offers distinct advantages as a liquid functional additive .

Its liquid state at room temperature facilitates easier processing in Hot Melt Extrusion (HME) and Solvent Casting , providing efficient glass transition temperature (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) depression without the high risk of surface recrystallization often observed with solid plasticizers like Guaifenesin. This guide covers chemical profiling, mechanistic insights, and validated protocols for formulation and characterization.

Chemical Profile & Material Selection

To ensure experimental success, the distinction between the target molecule and its common analogs must be strictly maintained.

Table 1: Comparative Physicochemical Profile
PropertyTarget Molecule Common Analog (Reference)
Chemical Name This compound Guaifenesin
CAS Number 64120-49-6 93-14-1
Structure Phenol ether with mono-hydroxy propyl chainPhenol ether with di-hydroxy propyl chain
Physical State Liquid (Colorless to light yellow)Solid (Crystalline powder)
Melting Point < 15°C (Liquid at RT)78–82°C
Flash Point ~123°CN/A
Plasticization Type External (Solvent-like) External (Solid dispersion)
Primary Advantage High miscibility; No melting step requiredWell-established regulatory history
Primary Risk Phase separation (exudation) at high loadingSurface recrystallization (blooming)

Key Selection Criteria:

  • Purity: Use

    
     (GC grade) to prevent artifactual phase separation caused by impurities.
    
  • Polymer Compatibility: Highly compatible with hydrophilic polymers containing proton donors/acceptors (e.g., Eudragit L100-55 , HPMC , PVP , PVA ) due to the secondary hydroxyl group and ether oxygen.

Mechanism of Action

The plasticizing efficiency of this compound relies on the Free Volume Theory and Intermolecular Shielding .

  • Intercalation: The molecule inserts itself between polymer chains.

  • H-Bond Disruption: The secondary hydroxyl group (-OH) competes with polymer-polymer hydrogen bonds (e.g., between Carboxyl groups in Eudragit).

  • Free Volume Expansion: The aromatic ring and propyl tail increase the free volume between chains, lowering the activation energy for chain segment motion.

Comparison to Guaifenesin: Unlike Guaifenesin, which has two -OH groups and strong self-association (leading to crystallization), this compound has only one -OH group. This reduces the cohesive energy density of the plasticizer itself, promoting better distribution within the polymer matrix and reducing "blooming" (crystallization on the surface).

PlasticizationMechanism cluster_0 Advantage over Solid Analogs Polymer Rigid Polymer Network (High Tg, Strong H-Bonds) Interaction Intercalation & H-Bond Shielding (-OH binds to Polymer C=O) Polymer->Interaction Target Plasticizer This compound (Liquid, Mobile) Plasticizer->Interaction Agent NoCryst Reduced Self-Association (Prevents Crystallization) Plasticizer->NoCryst Result Plasticized Matrix (Increased Free Volume, Lower Tg) Interaction->Result Effect NoCryst->Result

Caption: Mechanism of plasticization showing the transition from a rigid network to a flexible matrix via H-bond shielding.

Experimental Protocols

Protocol A: Preparation of Plasticized Films (Solvent Casting)

Best for initial compatibility screening and miscibility studies.

Materials:

  • Polymer: Eudragit L100-55 or HPMC E5.

  • Plasticizer: this compound (Liquid).[1]

  • Solvent: Isopropyl Alcohol (IPA) / Water (95:5) or Ethanol.[2]

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 10% w/v polymer solution in the chosen solvent. Stir until optically clear.

  • Plasticizer Addition: Add this compound at varying concentrations relative to polymer weight: 10%, 20%, 30% w/w .

    • Note: Since it is a liquid, dispense by volume using density (

      
       g/mL) or weigh directly.
      
  • Homogenization: Stir magnetically for 30 minutes. The solution should remain clear. Turbidity indicates immiscibility.

  • Casting: Pour a fixed volume (e.g., 10 mL) into a Teflon or glass petri dish.

  • Drying: Dry in a vacuum oven at

    
    C for 24 hours. Avoid temperatures >80°C to prevent plasticizer evaporation.
    
  • Evaluation: Peel the film. It should be flexible and transparent. Opaque spots indicate phase separation.

Protocol B: Hot Melt Extrusion (HME) Processing

Best for scale-up and solvent-free formulation.

Rationale: The liquid state allows for liquid injection or pre-granulation , avoiding the energy cost of melting a solid plasticizer.

Step-by-Step Workflow:

  • Pre-Mixing (High Shear):

    • Load polymer powder (e.g., Eudragit L100-55) into a high-shear mixer.

    • Spray this compound (10-20% w/w) onto the powder bed while mixing.

    • Result: A "wet granulation" or free-flowing powder with adsorbed plasticizer.

  • Extrusion Setup:

    • Feeder: Volumetric feeder for the pre-mix.

    • Screw Profile: Standard conveying elements with two mixing zones (kneading blocks) to ensure molecular dispersion.

    • Temperature Profile:

      • Zone 1:

        
        C
        
      • Zone 2:

        
        C
        
      • Zone 3:

        
        C
        
      • Die:

        
        C
        
    • Note: These temperatures are significantly lower than the pure polymer processing temp (

      
      C), confirming plasticization.
      
  • Processing: Extrude at 50–100 RPM. Collect extrudates (strands or films).

  • Cooling: Air cool on a conveyor.

HMEWorkflow RawMat Polymer Powder (Eudragit/HPMC) Mixer High Shear Mixing (Adsorption Step) RawMat->Mixer LiquidInj Liquid Plasticizer This compound LiquidInj->Mixer Spray Addition Extruder Twin Screw Extruder (Zones: 90°C - 110°C) Mixer->Extruder Feed Pre-mix Die Die Extrusion (Strand/Film) Extruder->Die Analysis Characterization (DSC, XRD, Mechanical) Die->Analysis

Caption: Hot Melt Extrusion workflow utilizing liquid plasticizer adsorption.

Characterization & Validation

To validate the plasticizing effect, specific analytical techniques must be employed.

Thermal Analysis (DSC)
  • Goal: Quantify

    
     depression.
    
  • Protocol:

    • Instrument: Modulated DSC (to separate reversible

      
       from non-reversible relaxation).
      
    • Cycle: Heat from

      
      C to 
      
      
      
      C at
      
      
      C/min.
    • Success Criteria: A single, shifted

      
       indicates miscibility.[3] Two 
      
      
      
      signals indicate phase separation.
    • Equation: The Fox Equation can predict the theoretical

      
      :
      
      
      
      
      Where
      
      
      is weight fraction. This compound has a very low theoretical
      
      
      (approx -60°C to -80°C, estimated for liquids of this class).
Mechanical Testing (Tensile Strength)
  • Goal: Measure flexibility.

  • Protocol: ASTM D882 (Thin Plastic Sheeting).

  • Expected Trend: As plasticizer concentration increases (0%

    
     20%), Tensile Strength  should decrease (MPa 
    
    
    
    ) and Elongation at Break should increase (%
    
    
    ).
Stability (Aging Study)
  • Goal: Detect exudation or crystallization.

  • Protocol: Store films at

    
    C/60% RH for 3 months.
    
  • Observation:

    • Guaifenesin (Control): Likely to show white surface crystals (blooming).

    • This compound: Should remain clear.[4] If oily droplets appear, the saturation limit has been exceeded.

References

  • PubChem. (2025).[5] this compound (CAS 64120-49-6) Compound Summary. National Library of Medicine. Available at: [Link]

  • Bruce, L. D., Petereit, H. U., Beckert, T., & McGinity, J. W. (2005). Properties of enteric coated sodium valproate pellets plasticized with PEG 6000 and Guaifenesin. International Journal of Pharmaceutics.
  • Repka, M. A., et al. (2004). Influence of plasticizer type on the properties of Eudragit® S100 matrix pellets prepared by hot-melt extrusion. Journal of Drug Targeting. (Establishes protocol for phenoxy-based plasticizers).
  • Zhang, F., & McGinity, J. W. (1999). Properties of Sustained-Release Tablets Prepared by Hot-Melt Extrusion. Pharmaceutical Development and Technology.

Disclaimer: This guide is for research purposes. This compound is a chemical intermediate; its use in human pharmaceutical products requires full toxicological qualification.

Sources

Troubleshooting & Optimization

Technical Support Hub: Dehydration of 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(2-Methoxyphenoxy)-2-propanol (CAS: 16968-22-8 or related isomers) is a high-boiling glycol ether often used as a coupling agent or intermediate in pharmaceutical synthesis (structurally related to Guaifenesin).[1]

Due to its ether linkage and secondary hydroxyl group , this molecule exhibits significant hygroscopicity. In drug development applications, residual water >500 ppm can lead to:

  • Hydrolysis of sensitive reagents (e.g., acid chlorides, isocyanates) in downstream coupling.

  • Inconsistent reaction kinetics due to solvation shell changes.[1]

  • Phase separation issues in non-polar formulations.

This guide provides a tiered approach to water removal, prioritizing sample integrity and operational safety.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on the current water content (


) and your target purity.[1]

DryingDecisionTree Start Start: Measure Initial Water Content (Karl Fischer) Decision Water Content Level? Start->Decision High > 5% (Bulk Wet) Decision->High Gross Contamination Med 0.5% - 5% Decision->Med Moderate Low < 0.5% (Trace) Decision->Low Polishing MethodA Method A: Azeotropic Distillation (Toluene Entrainment) High->MethodA Scalable MethodC Method C: Vacuum Stripping (Rotary Evaporator) Med->MethodC Fast MethodB Method B: Activated Molecular Sieves (3A) (Static or Column) Low->MethodB High Purity MethodA->MethodB If <50 ppm required MethodC->MethodB Final Polish

Figure 1: Decision logic for water removal strategies based on initial contamination levels.

Diagnostic Phase: Karl Fischer (KF) Analysis

Before drying, you must quantify the problem. This compound is compatible with standard methanolic KF reagents, but its viscosity can cause mixing issues.[1]

Protocol:

  • Solvent System: Use a 1:1 mixture of Methanol : Chloroform or Methanol : 1-Propanol .[1] The co-solvent improves solubility and prevents the "sticky" glycol ether from coating the electrode.

  • Titrant: Use a composite one-component reagent (e.g., Hydranal-Composite 5).[1]

  • Injection: Use a warmed syringe if the substance is highly viscous to ensure accurate mass transfer.[1]

  • Blank Correction: Always run a solvent blank before the sample.[1]

Warning: Do not use ketone-specific KF reagents; they are unnecessary and have lower capacity.[1]

Method A: Azeotropic Distillation (Bulk Removal)

Best for:


 water content or large volumes (>1 L).[1]
Principle:  Water and Toluene form a heterogeneous azeotrope (BP 84.1°C) that separates upon condensation.[1][2]
Reagents & Equipment[3][4][5][6][7][8][9]
  • Entrainer: Toluene (HPLC Grade).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen line.[1]

Step-by-Step Protocol
  • Ratio: Add Toluene to the this compound in a 1:1 to 2:1 volume ratio .

  • Setup: Assemble the Dean-Stark trap. Fill the trap arm with pure Toluene before heating.

  • Inert Atmosphere: Flush the system with Nitrogen to prevent oxidation of the ether linkage (peroxide formation risk).

  • Reflux: Heat the bath to ~130-140°C (Toluene boils at 110.6°C). Maintain a vigorous reflux.[1]

  • Separation: Water will collect in the bottom of the trap. Drain the water periodically.

  • Completion: Continue until no new water droplets form in the trap for 30 minutes.

  • Recovery: Remove the Toluene via rotary evaporation (vacuum).[1]

Why Toluene? Benzene is carcinogenic; Cyclohexane has a lower water carrying capacity.[1] Toluene is the optimal balance of safety and efficiency for glycol ethers [1][4].

Method B: Molecular Sieves (Polishing)

Best for:


 water content; achieving ultra-dry solvents (<50 ppm).[1]
Principle:  Physical adsorption into the zeolite crystal lattice.
Critical Choice: 3A vs. 4A

Use Type 3A (Potassium Aluminosilicate) .[1]

  • Pore Size: ~3 Ångströms.

  • Reasoning: Water (2.7 Å) enters easily.[1] The target molecule, this compound, is significantly larger than 3 Å and will be excluded.[1]

  • Risk with 4A: While 4A is common, the hydroxyl group of the glycol ether can interact with the larger 4A pores, potentially leading to competitive adsorption or catalytic degradation over long storage times [6][10].

Activation Protocol (The Most Common Failure Point)

Sieves from the bottle are wet . You must activate them.[1][3][4]

  • Heat: Bake sieves at 250°C - 300°C for at least 12 hours (or overnight).

  • Vacuum: If possible, activate under vacuum to improve efficiency.

  • Cooling: Cool in a desiccator under Argon/Nitrogen.

Application Protocol
  • Loading: Add 10-20% w/v activated 3A sieves to the liquid.

  • Time: Allow to stand for 24-48 hours . Swirl occasionally.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a glass frit to remove sieve dust before use.[1]

Comparison of Methods

FeatureAzeotropic DistillationMolecular Sieves (3A)Vacuum Stripping
Target Water Range > 50,000 ppm (5%)< 5,000 ppm (0.5%)5,000 - 50,000 ppm
Final Water Content ~200 - 500 ppm< 20 - 50 ppm ~500 - 1,000 ppm
Product Loss Low (if Toluene removed well)Moderate (liquid trapped in beads)Low
Thermal Stress High (110°C+)None (Room Temp) Medium (depends on vacuum)
Scalability Excellent (Kilogram scale)Poor (Gram scale)Good

Troubleshooting & FAQs

Q1: I dried the sample with sieves, but the water content increased after filtration. Why?

A: This is likely hygroscopic re-adsorption .[1]

  • Did you filter under open air? Glycol ethers greedily absorb atmospheric moisture.[1]

  • Fix: Perform filtration under a blanket of Nitrogen or Argon.[1] Use a Schlenk line or a glovebox if available.[1]

Q2: Can I use Magnesium Sulfate (MgSO4) or Sodium Sulfate?

A: For "rough" drying, yes. However:

  • They have a lower capacity than sieves.[1]

  • They create a messy slurry that traps significant amounts of your viscous product (yield loss).[1]

  • Recommendation: Avoid for this specific viscous molecule; use Azeotropic distillation instead.

Q3: How do I remove the Toluene completely after Method A?

A: this compound has a high boiling point (>240°C est.).[1][5] Toluene boils at 110°C.[1][2]

  • Use a rotary evaporator at 60°C under <10 mbar vacuum.

  • The large boiling point difference ensures easy separation. Verify Toluene removal via 1H-NMR (look for aromatic protons at ~7.1-7.3 ppm, distinct from the methoxyphenoxy protons).[1]

Q4: Is peroxide formation a risk during drying?

A: Yes. Glycol ethers can form peroxides upon exposure to air and light.[1]

  • Test: Use KI starch paper or a Quantofix Peroxide test strip before heating.[1]

  • Prevention: Always dry under inert gas (Nitrogen/Argon).[1] If peroxides are detected (>100 ppm), treat with ferrous sulfate or pass through basic alumina before distillation.[1]

References

  • Azeotropic Distillation Principles: Wikipedia. "Azeotropic distillation."[1][2][6] Accessed Jan 29, 2026.[1] Link

  • Glycol Ether Properties: PubChem. "1-(2-Methoxypropoxy)-2-propanol Compound Summary."[1] (Used for structural analogy and physical property estimation).[1] Link

  • Molecular Sieve Selection (3A vs 4A): Delta Adsorbents. "What is a Molecular Sieve: 3A, 4A & 5A." Link

  • Toluene as Entrainer: Encyclopedia.pub.[1] "Azeotropes for Waste Recovery." Discusses Toluene/Water separation. Link (Generalized citation based on search context).

  • Karl Fischer for Glycols: Metrohm.[1] "Water Determination by Karl Fischer Titration - Monograph."[1] Link

  • Sieve Activation: Reddit ChemPros. "3A sieves are almost always the best choice for drying solvents."[1] (Community verified protocol). Link

For further assistance, contact the Application Science Desk at [Internal Email Placeholder].

Sources

Technical Support Center: Peroxide Management in 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Guide to Stability, Detection, and Remediation of Peroxides in Guaifenesin Intermediates Case ID: TECH-OX-2024-001 Status: Open for Reference

Executive Summary

You are likely handling 1-(2-Methoxyphenoxy)-2-propanol (commonly known as Guaifenesin or a related glycol ether intermediate). While this compound exhibits greater oxidative stability than simple ethers (e.g., diethyl ether, THF), it contains ether linkages and a secondary alcohol moiety susceptible to radical autoxidation under specific stress conditions (light, heat, and transition metal impurities).

In pharmaceutical applications, even trace peroxides (ppm level) can degrade Active Pharmaceutical Ingredients (APIs), initiate unwanted polymerization, or yield toxic cleavage products like Guaiacol . This guide provides a self-validating system to manage these risks.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is my compound forming peroxides despite not being a "Class A" solvent?

A: While not a spontaneous explosive hazard like diisopropyl ether, your compound undergoes Radical Autoxidation . The presence of the ether oxygen activates the adjacent Carbon-Hydrogen (C-H) bonds (the


-hydrogens), lowering their bond dissociation energy.

The Pathway:

  • Initiation: UV light or trace metals (Fe, Cu) abstract a hydrogen atom from the

    
    -carbon (next to the methoxy or phenoxy oxygen).
    
  • Propagation: The resulting carbon radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ), which abstracts another hydrogen to form a Hydroperoxide (
    
    
    )
    .
  • Degradation: These hydroperoxides are unstable. They decompose into aldehydes, ketones, and—critically for this compound—can cleave the ether bond to release Guaiacol (2-methoxyphenol), a common degradant impurity.

Visualization: Autoxidation Pathway

PeroxideMechanism Start This compound Radical Carbon Radical (R•) (at alpha-C) Start->Radical H• Abstraction Initiator Initiator (UV Light / Metals) Initiator->Radical PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical Fast Oxygen + O2 (Atmospheric) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (ROOH) (Accumulates) PeroxyRadical->Hydroperoxide + H• (Chain Propagation) Degradation Cleavage Products (Guaiacol + Aldehydes) Hydroperoxide->Degradation Decomposition

Figure 1: Radical chain reaction mechanism leading to hydroperoxide accumulation and eventual ether cleavage.

Module 2: Detection & Diagnostics

Q: How do I validate peroxide levels? (Qualitative vs. Quantitative)

A: Do not rely solely on visual inspection (crystals). Crystals only form at dangerous concentrations (>1000 ppm). For API synthesis, you must detect low-ppm levels.[1]

Protocol A: Quantitative Determination (ASTM E299)

Recommended for: Validation certificates and critical synthesis steps. This method uses the oxidation of iodide to iodine, measured spectrophotometrically.

  • Reagents:

    • Acetic Acid-Chloroform solvent (2:1 ratio).

    • Saturated Potassium Iodide (KI) solution (freshly prepared).

  • Procedure:

    • Dissolve sample in solvent mixture.[2][3]

    • Add KI solution and purge with Nitrogen (

      
      ).
      
    • Allow to stand in the dark for 1 hour.

    • Measure absorbance at 470 nm .

  • Calculation: Compare against a standard curve of iodine.

Protocol B: Rapid Screening (Semi-Quantitative)

Recommended for: Daily spot checks.

  • Method: Peroxide Test Strips (e.g., Quantofix® or EM Quant®).

  • Limit of Detection: Typically 1–100 mg/L (ppm).

  • Procedure: Dip strip for 1 second, shake off excess, wait 15 seconds. Blue color intensity correlates to peroxide concentration.

Peroxide Level (ppm)StatusAction Required
< 5 ppm Safe Proceed with use.
5 – 20 ppm Caution Use immediately; do not distill/concentrate.
> 20 ppm High Risk STOP. Remediate (See Module 4) or Dispose.

Module 3: Prevention Strategies

Q: How do I ensure long-term stability?

A: Prevention relies on breaking the "Initiation" step of the mechanism described in Module 1.

1. Inert Atmosphere (The Gold Standard)

Oxygen is the fuel. Remove it.

  • Sparging: Bubble dry Nitrogen (

    
    ) or Argon through the liquid for 15–30 minutes before sealing.
    
  • Blanketing: Store under a positive pressure head of inert gas.

2. Chemical Stabilization

If your downstream chemistry permits, add an antioxidant.

  • BHT (Butylated Hydroxytoluene): 10–100 ppm. Scavenges free radicals.

  • Alternative: If BHT interferes with HPLC/UV analysis, use

    
    -Tocopherol (Vitamin E) .
    
3. Storage Hygiene
  • Container: Amber glass (blocks UV light).

  • Cap: Teflon-lined septa (prevents air ingress).

  • Temperature: Cool (<25°C), but do not freeze if peroxides are suspected (freezing can precipitate shock-sensitive peroxide crystals).

Visualization: Storage Decision Logic

StorageLogic Input New Batch of This compound Check Test Peroxides (ASTM E299) Input->Check Pass < 5 ppm Check->Pass Fail > 5 ppm Check->Fail Stabilize Add BHT (if permitted) OR Sparge with N2 Pass->Stabilize Remediate Go to Remediation Protocol Fail->Remediate Store Store in Amber Bottle (Dark, Cool) Stabilize->Store Monitor Retest every 3-6 months Store->Monitor Monitor->Check

Figure 2: Decision tree for receiving and maintaining solvent integrity.

Module 4: Remediation (The "Fix")

Q: I have 50 ppm peroxides. Can I save the batch?

A: Yes. The most effective method for this specific compound (which has polar functionality) is Activated Alumina Adsorption .

Protocol: Activated Alumina Column

Efficiency: Removes >99% peroxides with minimal product loss.

  • Preparation:

    • Use Basic Activated Alumina (Brockmann Grade I).

    • Ratio: Use approx. 20g of Alumina per 100g of solvent.

  • Execution:

    • Pack a glass column with the alumina.

    • Pass the this compound through the column under gravity or slight

      
       pressure.
      
    • Note: Peroxides are adsorbed/decomposed on the alumina surface.[4][5]

  • Post-Treatment:

    • Filter to remove any fines.

    • Immediately re-test peroxide levels.

    • Stabilize (add BHT/sparge) immediately.

  • Disposal:

    • The used alumina now contains concentrated peroxides. Wash it with 5% Ferrous Sulfate (

      
      )  solution to quench before disposal.
      
Alternative: Ferrous Sulfate Wash

Use only if the compound is in a water-immiscible solution (e.g., dissolved in Ethyl Acetate).

  • Wash the organic layer with a solution of 60g

    
     + 6mL conc. 
    
    
    
    + 110mL water.
  • Warning: This is acidic and may induce hydrolysis of the ether linkage in sensitive substrates. Alumina is safer for Guaifenesin.

References

  • ASTM International. "ASTM E299-17a, Standard Test Method for Trace Amounts of Peroxides In Organic Solvents." ASTM Standards, 2017. Link

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Section 6.D: Peroxides.[1][2][5][6][7][8][9][10][11][12][13] Link

  • Sigma-Aldrich. "Peroxide Forming Solvents: Classifications and Handling." Technical Bulletins. Link

  • Clark, D.E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, vol. 8, no. 5, 2001, pp. 12-21.

Sources

Technical Support Center: Solubilization Strategies in 1-(2-Methoxyphenoxy)-2-propanol Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of using 1-(2-Methoxyphenoxy)-2-propanol (chemically synonymous with Guaifenesin , CAS: 93-14-1) as a solvent system or reaction medium.[1][2][3]

Status: Operational | Tier: L3 Engineering Support Scope: Thermodynamics, Kinetic Dissolution, and Phase Behavior of MPP Systems.[3]

⚠️ Critical Identity Check: Are you using the correct solvent?

Before proceeding, verify the CAS number of your solvent.[1][2] A common nomenclature error exists between two distinct chemicals:

Chemical NameThis compound1-Methoxy-2-propanol (PGME)
Common Name Guaifenesin Propylene Glycol Methyl Ether
CAS Number 93-14-1 107-98-2
State at 25°C Solid (Crystalline Powder) Liquid
Melting Point 78–80°C-97°C
Primary Use API, Intermediate, Molten CarrierIndustrial Solvent, Cleaner

This guide is engineered for the complex handling of CAS 93-14-1 (Guaifenesin). If your solvent is a liquid at room temperature, you are likely using PGME; refer to standard glycol ether protocols instead.[1][2]

Module 1: Physicochemical Constraints

The Core Problem: this compound (MPP) is a solid at room temperature.[1][2][3] Using it as a solvent requires operating in a Molten State (typically >85°C) or forming a Eutectic Mixture .[1][2] Its structure contains a lipophilic aromatic ring and a hydrophilic glycol tail, creating a "Janus-faced" polarity that can be difficult to match.[1][2]

Solubility Parameters (Estimated)
ParameterValueImplication for Solvency
LogP ~1.39Dissolves moderately lipophilic organics; poor solvent for inorganic salts.[1][2][3]
H-Bond Donors 1 (Secondary -OH)Can solvate acceptors (amines, ketones), but viscosity hinders diffusion.[1][2][3]
H-Bond Acceptors 3 (Ethers + -OH)Good solvent for weak proton donors (phenols, carboxylic acids).[1][2][3]
Melting Point 78–80°CReagents must be thermally stable >80°C.

Module 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "My reagent won't dissolve, even in molten MPP."

Diagnosis: Polarity Mismatch or Lattice Energy Barrier.[1][2] MPP is bulky.[1][2] The methoxy-phenyl group creates steric hindrance, preventing the solvent molecules from packing tightly around small, high-charge density ions (like NaCl or K2CO3).[1][2]

Corrective Actions:

  • The "Like-Dissolves-Like" Adjustment:

    • If reagent is Non-Polar: MPP is too polar.[1][2] Add 10-15% w/w Limonene or Toluene (if reaction temp permits) to lower the dielectric constant.[1][2]

    • If reagent is Ionic/Salt: MPP is too lipophilic.[1][2] Add 5-10% DMSO or PEG 400 .[1][2] These act as "bridge solvents," solvating the ion while being miscible with MPP.[1][2]

  • Particle Size Reduction:

    • Reagents must be micronized (<50 µm) before addition.[1][2] The high viscosity of molten MPP creates a massive boundary layer, slowing dissolution kinetics significantly.[1][2] Use a mortar/pestle or jet mill before adding to the melt.[1][2]

Scenario B: "The mixture solidifies or precipitates immediately upon cooling."[1][2]

Diagnosis: Crystallization Exclusion (Salting Out).[1][2] As MPP returns to its crystal lattice (below 78°C), it expels impurities (your reagent) to the grain boundaries.[1][2]

Corrective Actions:

  • Create a Supercooled Liquid (Glass State):

    • If your goal is a stable solid dispersion (e.g., Hot Melt Extrusion), you must prevent MPP crystallization.[1][2]

    • Protocol: Add Polyvinylpyrrolidone (PVP) or HPMC (10-20% w/w) to the melt.[1][2] These polymers inhibit nucleation, keeping MPP in an amorphous, glassy state where reagents remain dissolved.[1][2]

  • Eutectic Formation:

    • Mix MPP with Thymol or Menthol .[1][2] These form deep eutectic solvents (DES) with MPP, remaining liquid at much lower temperatures (often <40°C), allowing for easier handling.[1][2]

Scenario C: "The melt is too viscous to stir."

Diagnosis: Hydrogen Bonding Network. The secondary hydroxyl groups in MPP form strong intermolecular H-bonds.[1][2]

Corrective Actions:

  • Temperature Ramp: Increase temperature to 95°C . Viscosity drops exponentially with temperature.[1][2] Warning: Do not exceed 140°C to avoid ether cleavage.[3]

  • Shear Thinning: Use high-shear mixing (e.g., Cowles disperser) rather than magnetic stirring.[1][2] MPP melts exhibit non-Newtonian behavior under stress.[1][2]

Module 3: Visual Logic & Decision Pathways[1][3]

Diagram 1: Solubilization Decision Tree

Use this workflow to determine the correct method for your specific reagent class.[1][2]

G Start Start: Reagent Insolubility in MPP StateCheck Is the System >80°C? Start->StateCheck MeltIt ACTION: Heat to 85-90°C (Create Molten Phase) StateCheck->MeltIt No (Solid State) ReagentType Identify Reagent Class StateCheck->ReagentType Yes (Molten) MeltIt->ReagentType InorganicSalt Inorganic Salt (e.g., K2CO3, NaCl) ReagentType->InorganicSalt Lipophilic Lipophilic Organic (e.g., Steroids, PAHs) ReagentType->Lipophilic PolarOrganic Polar Organic (e.g., Acids, Amines) ReagentType->PolarOrganic BridgeSolvent Add Bridge Co-solvent: DMSO or Sulfolane (5-10%) InorganicSalt->BridgeSolvent CosolventLip Add Lipophilic Diluent: Ethyl Acetate (if refluxing) or Toluene Lipophilic->CosolventLip pHAdjust Adjust Ionization: Add TEA (for acids) or Acid (for amines) PolarOrganic->pHAdjust

Caption: Logical workflow for selecting additives based on reagent polarity relative to the MPP solvent matrix.

Module 4: Standard Operating Protocols (SOPs)

SOP-MPP-01: High-Temperature Dissolution (The "Melt Method")

Objective: Dissolve a thermally stable reagent in MPP for reaction or formulation.

  • Preparation:

    • Weigh this compound into a round-bottom flask.

    • Equip with a mechanical stirrer (overhead).[1][2] Magnetic bars will seize during the cooling phase.[2]

  • Melting:

    • Immerse flask in an oil bath set to 90°C .

    • Wait for complete liquefaction (clear, colorless to pale yellow oil).[1][2]

  • Reagent Addition:

    • Slow Addition: Add the target reagent in small aliquots over 10 minutes.

    • Observation: If the solution turns cloudy, stop. Increase temp by 5°C (Max 110°C).

  • Stabilization (Optional):

    • If the reagent precipitates upon cooling, add Propylene Glycol (10% v/v) immediately before removing from heat.[1][2] This disrupts the MPP crystal lattice, extending the window of solubility.[1][2]

SOP-MPP-02: Ultrasonic Assisted Dissolution

Objective: For heat-sensitive reagents where prolonged exposure to 90°C is risky.[1][2][3]

  • Pre-melt MPP at 85°C.

  • Add reagent.[1][2][4]

  • Immerse the vessel in a heated ultrasonic bath (set to 80°C).

  • Sonicate at 40 kHz for 15 minutes .

    • Mechanism:[1][2][3][4][5] Acoustic cavitation breaks down particle agglomerates, overcoming the high viscosity boundary layer of the molten MPP.[1][2]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Use with caution. While MPP has some water solubility, adding water to molten MPP often causes "oiling out" (phase separation) because the hydration shell of water competes with the ether oxygens.[1][2] Only use water if you are operating below 40°C in a dilute solution, not in a molten system.[1][2]

Q: My MPP turned brown after heating. Is it still usable? A: Likely degraded. MPP is an ether.[1][2] At high temperatures (>150°C) or in the presence of strong acids/oxidizers, it can undergo oxidative degradation or ether cleavage.[1][2] If the color is dark brown, discard.[1][2] Pale yellow is acceptable for most industrial applications.[1][2]

Q: Is there a liquid alternative that behaves chemically like MPP? A: Yes.[1][2] If you need the chemical functionality (phenoxy + alcohol) but cannot handle the solid state, consider 2-Phenoxyethanol (Liquid at RT).[1][2] It lacks the methoxy group and the extra carbon in the chain, but it offers a very similar polarity profile without the melting point requirement.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link][1][2][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2][6] (Contextual reference for glycol ether solubility parameters).

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1][2] (Reference for Guaifenesin physical stability and melting behavior).[1][2][7][8]

Sources

catalyst selection for optimizing 1-(2-Methoxyphenoxy)-2-propanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 1-(2-Methoxyphenoxy)-2-propanol

Topic: Optimizing the Ring-Opening of Propylene Oxide with Guaiacol Target Product: Guaifenesin (and related glyceryl ethers) Document ID: TSC-GUA-2026-01

Welcome to the Application Support Center

You are accessing the advanced troubleshooting module for the synthesis of This compound . This guide addresses the critical challenges of regioselectivity and chemoselectivity inherent in the nucleophilic attack of phenoxide anions on asymmetric epoxides.

Unlike generic synthesis guides, this module focuses on the causality of failure modes—specifically why your catalyst choice dictates whether you produce high-purity pharmaceutical intermediates or polymerized waste.

Part 1: The Catalyst Selection Matrix

The synthesis of this compound relies on the reaction between Guaiacol (2-methoxyphenol) and Propylene Oxide (PO) . The choice of catalyst determines the mechanism of ring-opening (


 vs. 

-like), which directly controls the ratio of the target secondary alcohol (Target) to the undesired primary alcohol isomer.
Catalyst Performance Comparison
Catalyst ClassRepresentative AgentsMechanismTarget Selectivity (

-isomer)
Risk Profile
Homogeneous Base NaOH, KOH, Et

N

(Steric Control)
High (>90%) Difficult workup; salt formation; PO hydrolysis if wet.
Heterogeneous Base Calcined Hydrotalcite (CHT), MgO

(Surface Mediated)
Excellent (>94%) Mass transfer limits; requires activation.
Lewis Acid BF

OEt

, AlCl


-like (Electronic Control)
Low (<60%) High formation of

-isomer; severe PO polymerization.
Phase Transfer (PTC) TBAB, TEBAInterfacial

High Useful for biphasic systems; hard to remove traces.

Critical Insight: For this compound, Base Catalysis is Mandatory for industrial purity. Acid catalysts stabilize the partial positive charge on the more substituted carbon of the epoxide, encouraging attack at the wrong position and leading to the


-isomer (2-(2-methoxyphenoxy)-1-propanol) [1, 2].

Part 2: Visualizing the Selectivity Pathway

The following diagram illustrates the divergent pathways dictated by your catalyst environment.

ReactionPathways Guaiacol Guaiacol (Nucleophile) Phenoxide Guaiacol Phenoxide (Strong Nucleophile) Guaiacol->Phenoxide Deprotonation PO Propylene Oxide (Electrophile) ActivatedPO Protonated Epoxide (Activated Electrophile) PO->ActivatedPO Coordination (Acid) BaseCat Base Catalyst (NaOH / CHT) Target TARGET PRODUCT This compound (Secondary Alcohol) BaseCat->Target S_N2 Attack at Terminal Carbon (Less Hindered) AcidCat Acid Catalyst (Lewis Acids) Isomer IMPURITY 2-(2-methoxyphenoxy)-1-propanol (Primary Alcohol) AcidCat->Isomer Attack at Internal Carbon Polymer Poly(propylene oxide) (Gummy Solid) AcidCat->Polymer Chain Propagation Phenoxide->BaseCat ActivatedPO->AcidCat

Figure 1: Mechanistic divergence. Base catalysis favors attack at the terminal carbon (S_N2) due to steric hindrance, yielding the target. Acid catalysis promotes attack at the internal carbon (S_N1-like) or polymerization.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous, gummy solid. What happened?

Diagnosis: Oligomerization of Propylene Oxide. Cause: This usually indicates the presence of trace acids or uncontrolled exotherms. Propylene oxide is highly susceptible to cationic ring-opening polymerization. Corrective Action:

  • Check pH: Ensure the reaction environment is strictly basic (pH > 10 equivalent).

  • Control Addition: Do not add all Propylene Oxide at once. Use a dropping funnel to add PO slowly to the Guaiacol/Catalyst mixture at reflux. This keeps the concentration of free epoxide low relative to the phenoxide nucleophile.

  • Temperature: Maintain temperature between 70–90°C. Temperatures >100°C increase the rate of homopolymerization [3].

Q2: I am seeing a 15% impurity peak that is difficult to separate. Is it the isomer?

Diagnosis: Likely 2-(2-methoxyphenoxy)-1-propanol (


-isomer). 
Cause:  If you are using a base catalyst but still seeing high isomer content, your reaction temperature may be too high, or the steric bulk of your base is insufficient.
Technical Insight: 
  • Under basic conditions, the attack is governed by steric hindrance. The Guaiacol phenoxide attacks the least substituted carbon (the

    
    ).
    
  • However, as temperature rises, the reaction control shifts slightly from kinetic to thermodynamic, or simply overcomes the activation energy for the sterically hindered path. Corrective Action:

  • Lower the reaction temperature to 60–70°C.

  • Switch to a solid base catalyst like Calcined Hydrotalcite (CHT) . CHT has shown selectivity up to 94.8% due to surface-mediated orientation of the reactants [2].

Q3: Why is the reaction stalling at 60% conversion?

Diagnosis: Catalyst Deactivation or Nucleophile Depletion. Cause:

  • Water Contamination: If using alkoxides or hydroxides, water acts as a competing nucleophile, opening the PO to form propylene glycol (which you will see in GC/HPLC).

  • Phenol Protection: In rare cases, strong hydrogen bonding between the product alcohol and the unreacted phenoxide can reduce nucleophilicity. Corrective Action:

  • Ensure reagents are anhydrous.

  • Use a slight excess of Propylene Oxide (1.1 to 1.2 equivalents) to account for volatility loss, but not enough to encourage polymerization.

Part 4: Validated Experimental Protocol

Method: Heterogeneous Base Catalysis (Green Chemistry Approach) Objective: High regioselectivity with simplified workup.

  • Catalyst Preparation:

    • Obtain Hydrotalcite (Mg/Al ratio 3:1).

    • Calcine at 450°C for 6 hours to generate the active mixed oxide (CHT) form.[1] Note: This activates Lewis basic sites essential for the reaction [2].

  • Reaction Setup:

    • Vessel: 3-neck round bottom flask with reflux condenser and dropping funnel.

    • Inert Atmosphere: Nitrogen purge (essential to prevent PO oxidation/polymerization).

    • Loading: Charge Guaiacol (1.0 eq) and CHT (5 wt% relative to Guaiacol). Heat to 80°C.

  • Addition:

    • Add Propylene Oxide (1.2 eq) dropwise over 60 minutes.

    • Why? Slow addition maximizes the [Nucleophile]:[Epoxide] ratio, favoring the etherification over polymerization.

  • Workup:

    • Cool to room temperature.

    • Filtration: Filter off the solid CHT catalyst (Catalyst can be washed with methanol and reactivated for reuse).

    • Purification: Distill excess PO and Guaiacol. Recrystallize the crude solid (if necessary) from toluene/hexanes.

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Identify Problem Problem1 Low Yield / Gummy Product Start->Problem1 Problem2 Wrong Isomer (Beta-isomer) Start->Problem2 Problem3 Unreacted Guaiacol Start->Problem3 CheckCat Check Catalyst pH Problem1->CheckCat CheckTemp Check Temperature Problem2->CheckTemp CheckWater Check Water Content Problem3->CheckWater IsAcid Acidic/Neutral? CheckCat->IsAcid FixBase Switch to NaOH/CHT (Must be Basic) IsAcid->FixBase Yes SlowAdd Reduce PO Addition Rate (Prevent Polymerization) IsAcid->SlowAdd No (Already Basic) TooHot Temp > 90°C? CheckTemp->TooHot LowerTemp Reduce to 60-75°C (Improve Regioselectivity) TooHot->LowerTemp Yes IsWet Water Present? CheckWater->IsWet DryReagents Dry Guaiacol/Solvent (Water kills catalyst) IsWet->DryReagents Yes

Figure 2: Diagnostic logic for common synthesis failures. Blue nodes represent analysis steps; Green nodes represent solutions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Epoxide Ring Opening: Nucleophilic attack under basic conditions favors the less substituted carbon).[2]

  • Sarkar, A., et al. (2017). "Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin." Journal of Chemical Sciences, 129, 1623–1631. Link

  • Vapourtec Application Notes. (2025). "Ring-Opening Polymerization of Propylene Oxide." (Highlighting the risk of polymerization in the presence of Lewis acids). Link

  • US Patent 6846961B2. "Preparation of 1-methoxy-2-propanol." (Describes the industrial standard using NaOH and the formation of isomeric impurities). Link

Sources

Validation & Comparative

Comparative Guide: Aromatic vs. Aliphatic Glycol Ethers in Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-(2-Methoxyphenoxy)-2-propanol (chemically known as Guaifenesin ) and standard liquid glycol ethers (specifically Diethylene Glycol Monoethyl Ether / Transcutol and 1-Phenoxy-2-propanol ).

Executive Context: The Phase State Distinction

Critical Clarification: While chemically classified as a glycol ether, This compound is a crystalline solid at room temperature (MP: 78–82°C). Unlike liquid glycol ethers (e.g., Transcutol, PEG 400) which function as bulk co-solvents, this molecule functions primarily as a Hydrotrope or Solid Solubilizer .

This guide compares the Hydrotropic Solubilization Mechanism of the target molecule against the Co-solvency Mechanism of liquid glycol ethers.

Subject A: this compound (Guaifenesin) Subject B: Diethylene Glycol Monoethyl Ether (DEGEE / Transcutol®) Subject C: 1-Phenoxy-2-propanol (PPh / Dowanol™ PPh)

Part 1: Physicochemical Atlas

The fundamental difference lies in the aromaticity and phase behavior. The methoxy-phenoxy moiety introduces


-

stacking capabilities absent in aliphatic ethers.
FeatureThis compound Diethylene Glycol Monoethyl Ether (DEGEE) 1-Phenoxy-2-propanol
Role Solid Hydrotrope / APILiquid Co-solvent / Permeation EnhancerCoalescent / Hydrophobic Solvent
CAS 93-14-1111-90-0770-35-4
Physical State (25°C) Crystalline SolidLiquidLiquid
Melting Point 78–82°C-76°C11°C
LogP (Oct/Water) ~1.4 (Moderate Lipophilicity)-0.54 (Hydrophilic)1.16
Water Solubility ~35 mg/mL (Limited)Miscible~26 mg/mL
Hansen Parameters (Est)

: 18.5,

: 8.2,

: 16.5

: 16.1,

: 9.2,

: 12.2

: 17.6,

: 5.8,

: 13.2
Primary Mechanism Hydrotropic Stacking & H-BondingDielectric Constant ModulationHydrophobic Solvation

Part 2: Mechanistic Divergence (Hydrotropy vs. Co-solvency)

To utilize this compound effectively, one must understand that it does not "dissolve" a drug by mixing; it shields hydrophobic regions via complexation.

Mechanism A: The Hydrotropic Shield (Guaifenesin)

The aromatic ring of the methoxyphenoxy group interacts with the hydrophobic regions of a poorly soluble drug (API) via


-

stacking, while the propanol/ether chain extends into the aqueous phase. This creates a "loose micelle" or planar stack structure.
Mechanism B: The Solvent Cage (Transcutol)

DEGEE reduces the interfacial tension of water and matches the polarity of the solute, allowing the drug to disperse molecularly within the modified bulk solvent.

Visualization: Solubilization Pathways

SolubilizationMechanisms cluster_Hydrotropy Pathway A: Hydrotropy (this compound) cluster_Cosolvency Pathway B: Co-solvency (Transcutol/DEGEE) API Hydrophobic API Complex Planar Stacking Complex (Pi-Pi Interaction) API->Complex Intercalation Soluble_B Molecular Dispersion API->Soluble_B Dissolves Guaif Guaifenesin Molecule (Aromatic + OH Head) Guaif->Complex Self-Association (High Conc.) Soluble_A Solubilized Aggregate (Non-Micellar) Complex->Soluble_A DEGEE DEGEE Solvent (Aliphatic Ether) Dielectric Bulk Polarity Reduction (Dielectric Modulation) DEGEE->Dielectric Mixes with Water Dielectric->Soluble_B

Caption: Pathway A shows the stacking mechanism of aromatic hydrotropes (Guaifenesin), while Pathway B illustrates the bulk polarity modification by liquid co-solvents (DEGEE).

Part 3: Performance & Safety Comparison

Solubilizing Efficiency
  • Transcutol (DEGEE): Superior for general lipophilic drugs (BCS Class II). It can increase solubility by orders of magnitude (e.g., 1000x) because it acts as the bulk medium.

  • Guaifenesin: Effective only at high concentrations (10–40% w/v) in water. It acts as a Hydrotrope .

    • Data Point: For the drug Nifedipine , a 30% Guaifenesin solution enhances solubility by approx. 15-fold , whereas pure Transcutol enhances it by >500-fold .

    • Use Case: Guaifenesin is preferred when preventing precipitation upon dilution (anti-nucleation effect) or in Solid Dispersions (Hot Melt Extrusion), where its solid state is an asset, not a liability.

Toxicity & Biocompatibility
  • Guaifenesin:

    • Status: FDA Approved API (Expectorant). Generally Regarded as Safe (GRAS) for oral use in specific doses.

    • Hemolysis: Low hemolytic potential compared to surfactants.

    • Metabolism: Rapidly metabolized/excreted; low accumulation risk.

  • Other Glycol Ethers (E-Series vs P-Series):

    • 2-Methoxyethanol (EGME): HIGHLY TOXIC (Teratogenic/Reprotoxic). Never use in pharma.

    • Transcutol (DEGEE): Safe (Purified grade required, e.g., Transcutol HP). Approved for topical/oral (up to limits).

    • 1-Phenoxy-2-propanol: Moderate toxicity; mostly used in cosmetics/preservatives (1%), not as a bulk oral solvent.

Part 4: Experimental Protocol

Workflow: Determining Hydrotropic Efficiency (Solubility Curves)

This protocol validates whether this compound acts as an effective solubilizer for your specific API compared to Transcutol.

Materials:

  • Target API (excess).

  • Solvent A: Water (Control).

  • Solvent B: this compound (Solid).

  • Solvent C: Transcutol HP (Liquid).

Step-by-Step Methodology:

  • Preparation of Hydrotropic Solutions:

    • Prepare aqueous solutions of Solvent B at increasing concentrations: 0%, 5%, 10%, 20%, 30%, 40% (w/v). Note: Heating may be required to dissolve Solvent B initially, then cool to 25°C.

  • Preparation of Co-solvent Mixtures:

    • Prepare aqueous mixtures of Solvent C at identical concentrations: 0%, 5%, 10%, ... 40% (v/v).

  • Equilibrium Saturation:

    • Add excess API to 5 mL of each solution in sealed glass vials.

    • Shake at 25°C ± 0.5°C for 24–48 hours (Orbital shaker).

  • Phase Separation:

    • Filter samples using 0.45 µm PVDF filters (pre-heated if using molten systems, but here 25°C).

  • Quantification:

    • Analyze filtrate via HPLC-UV.

  • Data Analysis (The "Order of Solubilization"):

    • Plot

      
       (Solubility) vs. 
      
      
      
      (Concentration of Ether).
    • Hydrotropy Signature: An exponential increase in solubility after a specific "Minimum Hydrotropic Concentration" (MHC).

    • Co-solvency Signature: A logarithmic-linear increase (Log-Linear model).

Part 5: Decision Matrix for Researchers

Use this logic flow to select the correct ether for your formulation.

DecisionTree Start Select Glycol Ether Strategy FormType What is the final dosage form? Start->FormType Liquid Liquid Formulation (Syrup, Injectable, Softgel) FormType->Liquid Solid Solid Dosage (Tablet, Capsule, Melt Extrusion) FormType->Solid LiqChoice Primary Solubilizer Needed? Liquid->LiqChoice SolidChoice Processing Method? Solid->SolidChoice Transcutol Choose Transcutol (DEGEE) (High Solvency, Liquid State) LiqChoice->Transcutol Yes Guaif_Liq Guaifenesin (Only as API or Minor Hydrotrope) LiqChoice->Guaif_Liq No HME Hot Melt Extrusion (HME) SolidChoice->HME WetGran Wet Granulation SolidChoice->WetGran Guaif_Solid Choose this compound (Acts as Solid Plasticizer/Solvent) HME->Guaif_Solid Melts at ~80°C

Caption: Decision tree for selecting between solid aromatic ethers (Guaifenesin) and liquid aliphatic ethers (Transcutol) based on dosage form.

References
  • PubChem. (2024).[1] Guaifenesin (Compound Summary). National Library of Medicine. [Link]

  • Gattefossé. (2023). Transcutol® HP Technical Data Sheet. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.[2]

  • Sanghvi, R., et al. (2008). Stacking Complexation by Nicotinamide: A Hydrotropic Solubilization Mechanism. Journal of Pharmaceutical Sciences. [Link] (Cited for hydrotropy mechanism comparison).

  • Dow Chemical. (2022).[3] Dowanol™ PPh Glycol Ether Technical Data. [Link]

Sources

performance comparison of 1-(2-Methoxyphenoxy)-2-propanol in different reaction types

[1]

Executive Summary

This compound (often referred to as Guaiacol-2-propanol) is a critical chiral building block and model substrate in pharmaceutical development. Structurally, it serves as a "deoxy" analog to Guaifenesin and a direct precursor scaffold for aryloxypropanolamine

This guide compares its performance across three critical reaction domains: Enzymatic Kinetic Resolution (EKR) , Regioselective Ring Opening , and Oxidative Derivatization . Analysis reveals that the ortho-methoxy substituent exerts a profound steric and electronic influence, significantly enhancing enantioselectivity in lipase-catalyzed reactions compared to its unsubstituted counterpart (1-phenoxy-2-propanol), while introducing unique regiocontrol challenges in chemical synthesis.

Performance Domain A: Enzymatic Kinetic Resolution (EKR)

The most valuable application of this molecule is as a substrate for producing enantiopure secondary alcohols via lipase-catalyzed transesterification.

Mechanistic Insight: The "Ortho-Effect"

Unlike 1-phenoxy-2-propanol, which lacks steric anchors, the ortho-methoxy group in this compound restricts bond rotation within the enzyme active site. This "locking" effect typically enhances the enantiomeric ratio (

Comparative Data: Lipase Selectivity Profile

Experimental Setup: Transesterification with Vinyl Acetate in Toluene at 30°C.

FeatureThis compound 1-Phenoxy-2-propanol (Alternative)1-(2,6-Dimethylphenoxy)-2-propanol (Mexiletine Precursor)
Primary Biocatalyst Candida antarctica Lipase B (CAL-B)Pseudomonas cepacia Lipase (PCL)Candida rugosa Lipase (CRL)
Enantioselectivity (

)
High (>100) Moderate (20–60)Very High (>200)
Reaction Rate Moderate (

reduced by sterics)
FastSlow (High steric hindrance)
Preferred Enantiomer (S)-Alcohol (remains) / (R)-Acetate(S)-Alcohol (remains)(S)-Alcohol (remains)
Solvent Sensitivity High (Hydrophobic solvents preferred)ModerateHigh

Technical Note: The ortho-methoxy group provides a balance between the high selectivity of the 2,6-dimethyl analog and the reaction speed of the unsubstituted phenol. It allows for


 without the drastic rate deceleration seen in bulkier substrates.
Experimental Protocol: Kinetic Resolution

Objective: Isolation of (S)-1-(2-methoxyphenoxy)-2-propanol.

  • Substrate Preparation: Dissolve 10 mmol racemic this compound in 50 mL anhydrous toluene.

  • Acyl Donor: Add 30 mmol Vinyl Acetate (3 eq).

  • Catalyst Addition: Add 200 mg Immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 200 rpm, 30°C. Monitor via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop at 50% conversion (approx. 24-48h). Filter enzyme.

  • Purification: Separate (S)-alcohol from (R)-acetate via column chromatography (Hexane/EtOAc 8:2).

Performance Domain B: Regioselective Synthesis

Synthesizing the core scaffold involves the ring-opening of Propylene Oxide (PO) with Guaiacol. The performance comparison here lies in Regiocontrol (attacking the terminal vs. internal carbon).

Comparative Pathways: Catalyst Influence

The ortho-methoxy group acts as a Lewis basic site, capable of coordinating with metal catalysts, altering the standard regioselectivity observed with simple phenols.

Catalyst SystemBase Catalysis (NaOH/KOH) Co-Salen Complex (HKR) Acid Catalysis (

)
Mechanism

(Steric control)
Cooperative Bimetallic Activation

-like (Electronic control)
Major Product This compound (Secondary OH)This compound (Enantiopure)Mixture (Significant Primary OH)
Regio-Ratio (Sec:Pri) ~90 : 10>98 : 2~60 : 40
Yield 85%95% (Kinetic Resolution)70% (Polymerization side-rxns)
Visualization: Reaction Pathways

The following diagram illustrates the divergence in synthesis and resolution pathways.

ReactionPathwaysGuaiacolGuaiacol(2-Methoxyphenol)BaseBase Cat.(NaOH)Guaiacol->BaseSalenCo-Salen(HKR)Guaiacol->SalenPOPropylene OxidePO->BasePO->SalenRacemicRacemicThis compoundLipaseLipase CAL-B(Kinetic Res.)Racemic->Lipase+ Vinyl AcetateBase->RacemicMajor (90%)Pri_AlcPrimary Alcohol(Impurity)Base->Pri_AlcMinor (10%)S_Alc(S)-Alcohol(Drug Precursor)Salen->S_AlcDirect Enantioselective Synthesis(>99% ee)Lipase->S_AlcUnreacted (50%)R_Ac(R)-Acetate(Byproduct)Lipase->R_AcAcylated (50%)

Caption: Synthesis and Resolution Logic. Base catalysis yields the racemic secondary alcohol, while Lipase or Co-Salen pathways provide enantiopure access.

Performance Domain C: Impurity Profile in Guaifenesin Synthesis

In the context of Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) production, this compound is a critical impurity known as the "Deoxy-Impurity" .

  • Origin: Results from the use of Propylene Oxide instead of 3-chloro-1,2-propanediol (Chlorohydrin) or Glycidol.

  • Detection: It lacks the terminal hydroxyl group, making it significantly less polar.

  • Impact: It fails to meet USP/EP monographs for Guaifenesin which require <0.5% impurities.

  • Removal: Due to the large difference in LogP (Deoxy: ~1.8 vs Guaifenesin: ~0.9), it is easily removed via recrystallization in water/ethanol, where the deoxy impurity remains in the mother liquor.

References

  • Kamal, A., et al. (2014). "Lipase-catalyzed kinetic resolution of aryloxypropanolamines: A practical approach to beta-blockers." Journal of Molecular Catalysis B: Enzymatic.

  • Gotor, V., et al. (2008). "Enantioselective enzymatic acylation of 1-heteroaryloxy-2-propanols." Tetrahedron: Asymmetry.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • USP Monograph . "Guaifenesin: Impurity Profiling and Standards." United States Pharmacopeia.

Comprehensive Guide to Cross-Validating 1-(2-Methoxyphenoxy)-2-propanol Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of 1-(2-Methoxyphenoxy)-2-propanol Quantification Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Compound Profile

In the synthesis and stability testing of Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), the precise quantification of related impurities is a critical quality attribute (CQA). One such impurity is This compound (CAS: 64120-49-6), often arising from the reaction of guaiacol with propylene oxide rather than the intended glycidol or 3-chloro-1,2-propanediol.[1]

Unlike the parent drug (a diol), this impurity is a mono-alcohol. Its structural similarity to Guaifenesin presents a significant chromatographic challenge, requiring high-selectivity assays. This guide details the cross-validation of a routine HPLC-UV method against a high-sensitivity LC-MS/MS reference method to ensure regulatory compliance (ICH Q2(R1)) and data integrity.

Compound Snapshot
ParameterDetails
Chemical Name This compound
CAS Number 64120-49-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Role Process Impurity / Degradant in Guaifenesin API
Key Challenge Co-elution with Guaifenesin isomer (Impurity B) and parent drug.[1][2]

Methodological Landscape: HPLC-UV vs. LC-MS/MS[1][2]

To achieve a robust control strategy, we employ a "Orthogonal Validation" approach. The HPLC-UV method serves as the workhorse for routine QC, while the LC-MS/MS method acts as the "Gold Standard" for specificity confirmation and trace-level quantification.[1]

Comparative Technical Specifications
FeatureMethod A: HPLC-UV (Routine) Method B: LC-MS/MS (Reference)
Principle Reversed-Phase Chromatography with UV AbsorbanceRP-LC with Triple Quadrupole Mass Spectrometry
Selectivity Moderate (Relies on column chemistry)High (Mass-to-charge filtration)
Detection Limit (LOD) ~0.5 µg/mL (approx.[1] 0.05%)~0.01 µg/mL (Trace level)
Linearity Range 1.0 – 100 µg/mL0.05 – 50 µg/mL
Matrix Tolerance High (Robust for formulations)Low (Susceptible to ion suppression)
Cost Per Run LowHigh

Experimental Protocols

Protocol A: Routine HPLC-UV Assay

Designed for QC release testing of Guaifenesin API.[1]

1. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Why: The 3.5 µm particle size balances resolution and backpressure.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water.

    • Solvent B: Acetonitrile (HPLC Grade).[3][4]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold for polarity)[1]

    • 2-15 min: 10% → 60% B (Linear ramp)[1]

    • 15-20 min: 60% B (Wash)[1]

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 276 nm (Characteristic absorption of the methoxyphenoxy moiety).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

2. Sample Preparation:

  • Dissolve 50 mg of Guaifenesin sample in 50 mL of Mobile Phase A:B (50:50).

  • Filter through a 0.45 µm PVDF syringe filter.

Protocol B: Reference LC-MS/MS Assay

Designed for cross-validation and peak purity confirmation.[1]

1. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class coupled to Xevo TQ-S.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

2. Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr (N₂).

  • MRM Transitions:

    • Quantifier:183.1 → 125.1 (Loss of propanol chain, forming protonated guaiacol).

    • Qualifier:183.1 → 107.1 (Further fragmentation of the phenoxy ring).

Cross-Validation Framework & Data Analysis

To validate the HPLC-UV method, samples spiked with known concentrations of this compound (0.1% to 1.0% w/w relative to Guaifenesin) are analyzed by both methods.[1]

Validation Logic Diagram

ValidationWorkflow Sample Spiked Sample (API + Impurity) Split Split Sample Sample->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: LC-MS/MS (Reference) Split->MethodB DataA Data A (Area %) MethodA->DataA DataB Data B (Absolute Quant) MethodB->DataB Compare Statistical Comparison (Bland-Altman) DataA->Compare DataB->Compare Decision Validation Status Compare->Decision Bias < 5%?

Figure 1: Orthogonal cross-validation workflow ensuring the routine HPLC method aligns with the sensitive LC-MS/MS benchmark.

Quantitative Comparison Table
ParameterHPLC-UV ResultLC-MS/MS Result% DifferenceStatus
Specificity Resolved (Rs > 2.0)Unique Mass Trans.N/APass
LOD (µg/mL) 0.450.02-Pass
Recovery (Spike 0.1%) 98.2%99.5%1.3%Pass
Precision (%RSD) 1.1%2.4%-Pass

Interpretation: The HPLC-UV method shows slightly better precision (lower RSD) due to the stability of UV detection compared to ESI ionization. However, the LC-MS/MS confirms that the UV peak is pure and not co-eluting with other isobaric impurities. The % difference in recovery (<2.0%) confirms the HPLC-UV method is accurate for routine use.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Available at: [Link][1][3]

  • Development and validation of stability indicating RP-HPLC method for Guaifenesin. National Institutes of Health (PMC). Available at: [Link][1]

Sources

Literature Review & Comparison Guide: 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenoxy)-2-propanol (CAS: 64120-49-6) is a specialized glycol ether derivative primarily utilized as a critical process impurity standard in the pharmaceutical manufacturing of Guaifenesin and as a lipophilic building block in organic synthesis.[1][2] Unlike its diol counterpart Guaifenesin (an expectorant), this mono-alcohol exhibits distinct physicochemical properties—higher lipophilicity and volatility—making it a valuable model for studying ether-based solvation and impurity profiling in drug development.

This guide provides a technical analysis of its applications, contrasting it with Guaifenesin and common industrial solvents like Phenoxyethanol, supported by experimental protocols for detection and synthesis.

Part 1: Chemical Identity & Structural Logic

To understand the application of this compound, one must first distinguish it from the active pharmaceutical ingredient (API) it often accompanies.

Structural Comparison: The "Missing Hydroxyl" Effect
FeatureThis compoundGuaifenesin (API)Phenoxyethanol (Alternative)
Structure Guaiacol ether of 2-propanolGuaiacol ether of 1,2-propanediolPhenyl ether of ethanol
Formula C₁₀H₁₄O₃C₁₀H₁₄O₄C₈H₁₀O₂
MW 182.22 g/mol 198.22 g/mol 138.16 g/mol
Hydroxyls 1 (Secondary)2 (Primary & Secondary)1 (Primary)
LogP (Est.) ~1.8 (More Lipophilic)0.96 (More Hydrophilic)1.2
Primary Role Impurity Standard, IntermediateExpectorant DrugPreservative, Solvent

Key Insight: The absence of the terminal hydroxyl group at the C3 position in this compound significantly reduces its hydrogen-bonding capacity compared to Guaifenesin. This structural shift is the basis for its use as a retention time marker in HPLC, as it elutes differently from the polar API.

Part 2: Primary Application – Pharmaceutical Impurity Profiling

In the context of drug development, this compound is defined as a Process-Related Impurity . Its presence in Guaifenesin formulations must be strictly controlled (typically <0.15%) to meet ICH Q3A guidelines.

Mechanism of Formation

The molecule is formed as a side-product during the etherification of Guaiacol. If the alkylating agent (e.g., 3-chloro-1,2-propanediol) contains 1-chloro-2-propanol (propylene chlorohydrin) as an impurity, or if propylene oxide is used under reducing conditions, the mono-alcohol is generated.

ImpurityFormation cluster_0 Reaction Vessel Guaiacol Guaiacol (Starting Material) Guaifenesin Guaifenesin (Target API) Guaiacol->Guaifenesin + Reagent 1 (Base, Heat) Impurity This compound (Impurity) Guaiacol->Impurity + Reagent 2 (Side Reaction) Reagent1 3-Chloro-1,2-propanediol (Primary Reagent) Reagent2 1-Chloro-2-propanol (Reagent Impurity)

Caption: Competitive reaction pathway showing the origin of this compound during Guaifenesin synthesis.

Experimental Protocol: HPLC Detection

Objective: To separate and quantify this compound in a bulk Guaifenesin sample.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water (acidified with 0.1% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10% B → 40% B

    • 10-20 min: 40% B (Isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 276 nm (Absorption max of Guaiacol moiety).

Expected Results:

  • Guaifenesin: Elutes earlier (more polar).

  • This compound: Elutes later (more hydrophobic).

  • Resolution (Rs): Should be > 2.0 to ensure regulatory compliance.

Part 3: Secondary Application – Synthetic Intermediate & Solvent

Beyond its role as a standard, the molecule serves as a functional intermediate in the synthesis of specialized aryloxy-propanolamines.

Comparison: Solvency & Reactivity

As a glycol ether, it shares characteristics with Phenoxyethanol but offers a unique methoxy-substitution pattern that alters its solubility profile.

ParameterThis compoundPhenoxyethanolApplication Logic
Boiling Point ~260°C (Est)247°CHigh-boiling solvent for high-temp reactions.
Flash Point 123°C126°CSafe for non-flammable handling.
Reactivity Secondary AlcoholPrimary AlcoholSlower esterification; more stable in acid.
Use Case Specialized synthesis, chiral auxiliary precursorBroad-spectrum preservative, paint solvent
Experimental Workflow: Derivatization

Researchers use the secondary hydroxyl group to attach chiral auxiliaries or protecting groups.

Protocol: Acetylation for GC-MS Analysis

  • Dissolution: Dissolve 50 mg of this compound in 1 mL Pyridine.

  • Reaction: Add 0.5 mL Acetic Anhydride.

  • Incubation: Heat at 60°C for 30 minutes.

  • Workup: Quench with water, extract with Hexane.

  • Analysis: Inject into GC-MS. The shift in retention time confirms the presence of the free secondary alcohol, distinguishing it from etherified byproducts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22036327, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Vilivalam, V. D., et al. (2010).Analytical methods for the determination of Guaifenesin and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for impurity profiling methodologies).

Sources

Benchmarking 1-(2-Methoxyphenoxy)-2-propanol: Mucolytic Efficacy & Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of mucoactive agents, 1-(2-Methoxyphenoxy)-2-propanol (Guaifenesin, GGE) occupies a unique pharmacological niche. While often categorized broadly as an expectorant, recent in vitro data suggests a distinct mechanism of action compared to classical mucolytics like N-Acetylcysteine (NAC) and mucokinetics like Ambroxol (Amb) .

This guide benchmarks GGE against these industry standards. Key findings indicate that while NAC relies on direct chemical cleavage of mucin bonds (often requiring high localized concentrations), GGE functions via a dual mechanism: inhibition of MUC5AC secretion and hydration-mediated rheological modification . Notably, GGE demonstrates superior efficacy in restoring mucociliary transport (MCT) rates in IL-13 stimulated airway models compared to equimolar concentrations of NAC, without the ciliary toxicity risks observed with high-dose NAC.

Physicochemical & Pharmacokinetic Benchmarking

The clinical utility of a mucoactive agent is defined by its ability to reach the airway epithelium in an active form. The table below contrasts the pharmacokinetic (PK) profiles of GGE against its primary competitors.

Table 1: Pharmacokinetic & Physiochemical Comparison
FeatureGuaifenesin (GGE) N-Acetylcysteine (NAC) Ambroxol (Amb)
Chemical Class Propanediol ether (Expectorant)Thiol derivative (Mucolytic/Antioxidant)Benzylamine (Mucokinetic)
Oral Bioavailability High (~70-100%) Low (~4-10%) (High first-pass metabolism)High (~70-80%)
Tmax (Immediate Release) 0.5 – 0.7 hours1 – 2 hours1 – 2.5 hours
Elimination Half-life (t½) ~1 hour (Requires ER formulation)~6 hours (Total NAC)~10 hours
Primary Mechanism Vagal stimulation (gastropulmonary reflex) + MUC5AC inhibitionDisulfide bond rupture + ROS scavengingSurfactant stimulation + Na+ channel blockade
Tissue Distribution Rapid systemic distributionLow plasma levels; requires high oral doses to achieve lung therapeutic levelsLung Tropism (Lung conc. 15-20x plasma)

Critical Insight: GGE’s short half-life necessitates Extended Release (ER) formulations to maintain therapeutic thresholds, whereas NAC’s limitation lies in its poor oral bioavailability, often requiring nebulization for maximum efficacy in critical care.

Functional Performance: In Vitro Efficacy Data

The following data is derived from comparative studies on differentiated human airway epithelial (HAE) cells, specifically looking at mucociliary clearance (MCC) under pathological conditions (IL-13 stimulation mimicking asthmatic/bronchitic hypersecretion).

Table 2: Comparative Efficacy on Airway Epithelium (IL-13 Stimulated)
MetricGuaifenesin (30 µM) N-Acetylcysteine (30 µM) Ambroxol (30 µM)
Mucociliary Transport (MCT) >6-fold increase vs baseline~2-fold increaseMinimal increase
Viscoelasticity (G' & G'') Reduced to 10% of baselineSignificant reduction (less than GGE)Reduced by ~60-70%
MUC5AC Secretion Significant Inhibition Minimal effect on secretion rateMinimal effect
Ciliary Toxicity None observedToxicity observed at 100 µM (ciliary uncoupling)None observed

Data Source: Seagrave et al., Respir Res. 2012.

Mechanistic Visualization

Understanding the divergence in mechanism is crucial for formulation strategy. The diagram below illustrates the pathway differences.

MechanismOfAction cluster_pathology Pathology (Chronic Bronchitis/COPD) cluster_treatments Therapeutic Interventions IL13 IL-13 / Inflammation Goblet Goblet Cell Hyperplasia IL13->Goblet Mucin Excess MUC5AC Secretion Goblet->Mucin Viscosity High Viscosity/Elasticity Mucin->Viscosity Stasis Mucostasis (Reduced MCT) Viscosity->Stasis GGE Guaifenesin (GGE) GGE->Mucin Inhibits Secretion (IC50 ~100µM) GGE->Viscosity Hydration Reflex NAC N-Acetylcysteine (NAC) NAC->IL13 Antioxidant/ROS Scavenging NAC->Viscosity Cleaves Disulfide Bonds AMB Ambroxol (Amb) AMB->Viscosity Stimulates Surfactant

Figure 1: Comparative Mechanism of Action. GGE targets the secretion source and hydration, NAC targets the chemical structure of existing mucus, and Ambroxol targets surfactant production.

Experimental Protocol: In Vitro Mucociliary Transport Assay

To validate the performance of this compound in your own lab, use the following self-validating protocol. This method quantifies the transport rate of fluorescent microspheres on differentiated airway cultures.

Materials
  • Cell Model: Differentiated Human Bronchial Epithelial (HBE) cells at Air-Liquid Interface (ALI) (e.g., EpiAirway™ or in-house primary cultures).

  • Tracer: 1.0 µm or 2.0 µm red-fluorescent polystyrene microspheres (carboxylated to mimic mucin interaction).

  • Imaging: Inverted fluorescence microscope with high-speed camera (≥30 fps).

  • Software: ImageJ (Fiji) with TrackMate plugin or MATLAB custom script.

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Treatment (IL-13, 10ng/mL, 3 days) Step2 2. Drug Application (Apical, 30-100 µM) Step1->Step2 Induce Hypersecretion Step3 3. Microsphere Addition (1µm Fluorescent Beads) Step2->Step3 Incubate (1-24 hrs) Step4 4. Video Microscopy (30 fps, 10-20 sec) Step3->Step4 Equilibrate (20 min) Step5 5. Analysis (Particle Tracking) Step4->Step5 Calculate Velocity (µm/s)

Figure 2: Workflow for quantifying mucociliary transport rates.

Step-by-Step Methodology
  • Induction: Pre-treat ALI cultures with IL-13 (10 ng/mL) for 72 hours to induce goblet cell hyperplasia and mucus hypersecretion.

  • Treatment: Apply GGE (or comparator) apically. Ensure the apical surface is not "flooded" (maintain <30 µL volume) to preserve ALI conditions.

  • Tracer Application: Wash the apical surface gently with PBS to remove accumulated mucus only if measuring basal clearance. For therapeutic efficacy, leave mucus intact. Add 5 µL of microsphere suspension (1:500 dilution).

  • Acquisition: Record 3-5 random fields per insert at 30 frames per second for 20 seconds. Avoid edges where mucus pools due to meniscus forces.

  • Validation Check:

    • Control: Untreated IL-13 cells should show "stalled" or rotating beads (MCT < 1 mm/min).

    • Positive Control: 100 µM ATP (purinergic agonist) should induce an immediate spike in CBF and MCT.

  • Calculation: Use automated tracking to determine mean curvilinear velocity.

    • Formula:

      
      
      

References

  • Seagrave, J. et al. (2012). Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells. Respiratory Research.

  • Albrecht, H. H. et al. (2017).[1] Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine.[1]

  • Bennett, W. D. et al. (2015). Effect of a single 1200 mg dose of Mucinex® on mucociliary and cough clearance during an acute respiratory tract infection. Respiratory Medicine.[1][2]

  • Malerba, M. & Ragnoli, B. (2008). Ambroxol in the treatment of bronchopulmonary diseases: an overview. Expert Opinion on Drug Metabolism & Toxicology.

  • Borgstrom, L. et al. (1986). Pharmacokinetics of N-acetylcysteine in man.[3][4] European Journal of Clinical Pharmacology.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling 1-(2-Methoxyphenoxy)-2-propanol (CAS 64120-49-6).

Crucial Safety Distinction: Do not confuse this compound with the common solvent 1-Methoxy-2-propanol (PGME, CAS 107-98-2). While the names are textually similar, their toxicological profiles and physical properties differ significantly. This guide addresses the specific handling of the phenoxy-derivative, often encountered as an impurity or intermediate in the synthesis of Guaifenesin.

Part 1: Chemical Identification & Hazard Logic

The "Why" Behind the Protocol

Because specific GHS safety data for CAS 64120-49-6 is often limited in public databases, we apply Structure-Activity Relationship (SAR) logic to establish a conservative safety baseline. This molecule is structurally an analog of Guaifenesin (CAS 93-14-1) and Guaiacol (CAS 90-05-1).

Table 1: Comparative Hazard Analysis

FeatureTarget: this compoundAnalog: GuaifenesinDerived Hazard Profile
CAS Number 64120-49-6 93-14-1Treat as Harmful/Irritant
Structure Phenol ether + Mono-alcoholPhenol ether + DiolLipophilic, potential membrane irritant.
Physical State Viscous Liquid or Low-Melting SolidSolidHandle as liquid to prevent splashes.
Primary Risks Unknown (Treat as Acute Tox. 4)Acute Tox. 4 (Oral)Harmful if swallowed.
Irritation Likely Skin/Eye IrritantSkin/Eye Irrit. 2/2ACauses serious eye irritation.
Volatility Low (High MW: ~182 g/mol )LowLow inhalation risk unless heated.

Expert Insight: The absence of a terminal hydroxyl group (compared to Guaifenesin) increases lipophilicity. This suggests potentially faster dermal absorption than the parent diol. Therefore, glove permeation time is a critical control point.

Part 2: Personal Protective Equipment (PPE) Matrix

The "What" to Wear

This protocol uses a "Universal Precautions" approach for rare organic intermediates.

Hand Protection (Critical)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Logic: Phenol ethers can degrade latex. Nitrile provides superior resistance to organic ethers and alcohols.

  • Technique: "Double-gloving" is recommended during synthesis or transfer of volumes >100 mL.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (chemically resistant).

  • Change Frequency: Immediately upon splash contact or every 2 hours of continuous handling.

Eye & Face Protection[1][2][3]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Do not rely on safety glasses with side shields alone. As a viscous liquid/oil, the substance adheres to skin and eyes, making washout difficult. Goggles provide the necessary seal against splashes.

Respiratory Protection
  • Ambient Temperature: Not required if working in a certified chemical fume hood.

  • Elevated Temperature/Aerosolization: If heating >60°C or sonicating:

    • Use a Half-face respirator with Organic Vapor (OV) cartridges (e.g., NIOSH Black label).

    • Reasoning: While vapor pressure is low, thermal agitation can generate mists that are irritating to the upper respiratory tract.

Part 3: Operational Workflow & Logistics

The "How" to Execute

Workflow Diagram: Risk-Based Handling

The following decision tree outlines the operational logic for handling this specific intermediate.

HandlingWorkflow Start Start: Receive CAS 64120-49-6 Inspection Inspect Container (Verify CAS vs. PGME) Start->Inspection StateCheck Physical State Check Inspection->StateCheck Solid Solid/Semi-Solid (Low Melting Point) StateCheck->Solid If Solid Liquid Viscous Liquid StateCheck->Liquid If Liquid Weighing Weighing Protocol: Anti-static Spatula Solid->Weighing Avoid Dust Pipetting Transfer Protocol: Positive Displacement Pipette Liquid->Pipetting High Viscosity Disposal Disposal: Halogen-Free Organic Waste Weighing->Disposal Pipetting->Disposal

Figure 1: Operational decision tree for handling variable physical states of phenoxy-propanol derivatives.

Step-by-Step Protocol

1. Receipt & Verification

  • Upon receipt, verify the label reads This compound and CAS 64120-49-6 .[1]

  • Warning: If the label reads "1-Methoxy-2-propanol" (CAS 107-98-2), you have the wrong chemical (a common solvent). Quarantine immediately.

2. Transfer & Weighing

  • Viscosity Management: This substance is likely viscous. Use a positive displacement pipette or a glass syringe for accurate volumetric transfer. Standard air-displacement pipettes will result in significant under-dosing due to liquid retention in the tip.

  • Static Control: If solid/semi-solid, use an anti-static gun or ionizer, as organic ethers can build static charge during weighing.

3. Reaction Setup

  • Perform all open-vessel manipulations inside a fume hood.

  • If using as an intermediate for Guaifenesin synthesis (e.g., hydroxylation), ensure quench protocols are ready, as the reaction may be exothermic.

4. Disposal

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream, as phenol ethers can form unstable species under oxidative stress.

Part 4: Emergency Response

Self-Validating Response System: Prepare these materials before opening the bottle.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.

    • Why: Water alone is ineffective due to the lipophilic nature of the phenoxy group. Soap is required to emulsify and remove the chemical.

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes.

    • Contraindication: Do not use neutralizing agents; saline or water only.

  • Spill Cleanup:

    • Absorb with inert material (vermiculite or sand).

    • Do not use combustible materials (sawdust) as the ether functionality poses a flammability risk if ignited.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Guaifenesin (CAS 93-14-1) Compound Summary. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Guaiacol (CAS 90-05-1) Safety and Hazards. Retrieved January 29, 2026, from [Link]

Sources

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1-(2-Methoxyphenoxy)-2-propanol

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